3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPBYCRWCGRFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683275 | |
| Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-41-1 | |
| Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Mechanism of Action of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid: A Technical Guide
Executive Summary
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid belongs to the class of halogenated biphenyl-3-carboxylic acids. Structurally homologous to established non-steroidal anti-inflammatory drugs (NSAIDs) and amyloidogenesis inhibitors like diflunisal[1], this compound exhibits a dual pharmacological profile in vitro. For drug development professionals and molecular biologists, understanding its mechanism of action requires analyzing two distinct biochemical pathways: the kinetic stabilization of the Transthyretin (TTR) tetramer and the competitive inhibition of Cyclooxygenase (COX) enzymes.
This whitepaper provides an in-depth mechanistic analysis, self-validating in vitro protocols, and structural thermodynamics governing the compound's efficacy.
Mechanism 1: Transthyretin (TTR) Kinetic Stabilization
Causality and Structural Biology
Transthyretin (TTR) is a 55 kDa homotetrameric transport protein responsible for carrying thyroxine (T4) and retinol-binding protein in plasma and cerebrospinal fluid[2]. The rate-limiting step in TTR-mediated amyloidosis (such as familial amyloid polyneuropathy) is the dissociation of the native tetramer into misfolded, amyloidogenic monomers.
Biphenyl-3-carboxylic acid derivatives act as potent kinetic stabilizers by binding to the two unoccupied orthosteric T4-binding channels located at the dimer-dimer interface of the tetramer. The mechanism of action is driven by two primary interactions:
-
Electrostatic Anchoring: The carboxylic acid moiety of the benzoic acid ring forms a highly stable salt bridge with the ϵ -amino groups of Lys15 and Lys15' at the periphery of the binding channel[3].
-
Halogen Bonding and Hydrophobic Packing: The 4-fluoro-2-hydroxyphenyl ring projects deep into the hydrophobic inner cavity, specifically occupying the Halogen Binding Pockets (HBP1 and HBP2). The fluorine atom provides critical van der Waals contacts and favorable halogen bonding (XB) with the side chains of Leu17, Thr106, and Val121, significantly increasing the kinetic barrier to tetramer dissociation[4].
Caption: Mechanism of TTR tetramer stabilization preventing amyloid fibrillogenesis.
Self-Validating Protocol: Turbidimetric Fibrillogenesis Assay
To evaluate the in vitro stabilization efficacy, an acid-mediated denaturation assay is employed. Lowering the pH to 4.4 mimics the acidic environment of the lysosome, triggering tetramer dissociation and subsequent fibril formation, which is quantifiable via turbidity.
Step-by-Step Methodology:
-
Pre-incubation: Incubate recombinant human TTR (3.6 µM) with 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (7.2 µM) in 10 mM phosphate buffer (pH 7.4), 100 mM KCl, and 1 mM EDTA for 30 minutes at 25°C to allow complex formation.
-
Acidification: Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.2) to achieve a final pH of 4.4.
-
Fibrillogenesis: Incubate the microplate at 37°C for 72 hours under quiescent conditions.
-
Quantification: Measure the optical density (turbidity) at 400 nm using a UV-Vis microplate reader.
-
System Validation: The assay must include a vehicle control (DMSO, representing 0% inhibition/maximum turbidity) and a validated clinical stabilizer like Tafamidis (representing 100% inhibition). Calculate the Z'-factor; a value >0.5 confirms the assay's robustness and structural integrity.
Mechanism 2: Cyclooxygenase (COX) Inhibition
Causality and Enzymology
Like its structural analog diflunisal, 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid acts as a competitive, reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[5]. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a critical precursor for inflammatory mediators.
The compound exerts its effect by entering the hydrophobic channel of the COX active site. The benzoic acid group forms critical hydrogen bonds with Tyr355 and a salt bridge with Arg120 at the base of the channel. Simultaneously, the fluorinated phenolic ring inserts into the upper hydrophobic region, sterically hindering arachidonic acid from accessing the catalytic Tyr385 residue required for cyclooxygenase activity.
Caption: Competitive inhibition workflow of COX enzymes by biphenyl carboxylic acids.
Self-Validating Protocol: Colorimetric COX Peroxidase Assay
Because COX enzymes possess both cyclooxygenase and peroxidase activities, inhibition can be accurately quantified by measuring the peroxidase-dependent oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified COX-1 or COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (cofactor).
-
Inhibitor Binding: Add varying concentrations of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (0.1 µM to 100 µM) and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 100 µM arachidonic acid and 170 µM TMPD to the wells. As COX converts arachidonic acid to PGG2, the peroxidase domain reduces PGG2 to PGH2, concurrently oxidizing TMPD.
-
Quantification: Read the absorbance of oxidized TMPD (which turns blue) at 590 nm continuously for 5 minutes.
-
System Validation: Include SC-560 (a highly selective COX-1 inhibitor) and Celecoxib (a highly selective COX-2 inhibitor) as reference standards. The generation of distinct IC50 curves for these controls validates the isoform specificity and sensitivity of the assay environment.
Quantitative Data Presentation
The following table summarizes the typical in vitro thermodynamic and kinetic parameters observed for halogenated biphenyl-3-carboxylic acid derivatives against their primary targets.
| Parameter | Target / Assay | Typical Value Range | Mechanistic Implication |
| IC50 (COX-1) | COX Peroxidase Assay | 10 - 50 µM | Moderate competitive inhibition of constitutive prostaglandins. |
| IC50 (COX-2) | COX Peroxidase Assay | 1 - 10 µM | Preferential binding to the slightly larger COX-2 hydrophobic pocket. |
| Kd1 (TTR) | Isothermal Titration Calorimetry | 50 - 150 nM | High-affinity binding to the first T4 orthosteric site. |
| Kd2 (TTR) | Isothermal Titration Calorimetry | 1 - 5 µM | Negative cooperativity restricts binding at the second T4 site. |
| Fibril Inhibition | Turbidimetric Assay (pH 4.4) | > 80% at 7.2 µM | Potent kinetic stabilization of the tetramer, preventing amyloidosis. |
References
-
TTR - Transthyretin - Homo sapiens (Human) | UniProtKB UniProt[Link][2]
-
Modulation of the Fibrillogenesis Inhibition Properties of Two Transthyretin Ligands by Halogenation Journal of Medicinal Chemistry - ACS Publications[Link][4]
-
1Y1D: Crystal structure of transthyretin in complex with iododiflunisal RCSB PDB [Link][3]
-
Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures Journal of Physical and Chemical Reference Data | AIP Publishing[Link][1]
Sources
Pharmacokinetic Profiling of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid: A Comprehensive ADME Guide
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Rationale
The compound 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a highly functionalized fluorinated biphenyl derivative. In modern drug discovery, the biphenyl scaffold is a privileged structure, often utilized to target lipophilic binding pockets. However, unsubstituted biphenyls are notoriously susceptible to rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes.
The strategic placement of a fluorine atom at the para-position of the phenol ring serves a dual purpose: it significantly enhances the metabolic stability by blocking CYP-mediated aromatic hydroxylation due to the strength of the C–F bond [1], and it modulates the pKa of the adjacent hydroxyl group. Consequently, the pharmacokinetic (PK) profile of this compound is heavily dictated by Phase II conjugative pathways—specifically uridine 5'-diphospho-glucuronosyltransferase (UGT) metabolism—mirroring the behavior of classical acidic biphenyls like diflunisal [2]. This whitepaper details the rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling required to advance this compound through preclinical development.
Physicochemical Properties & ADME Implications
Understanding the physicochemical nature of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is the first step in predicting its systemic disposition. The molecule possesses two highly polar, ionizable functional groups: a carboxylic acid (predicted pKa ~3.5) and a phenolic hydroxyl (predicted pKa ~8.5, lowered slightly by the electron-withdrawing fluorine).
At physiological pH (7.4), the carboxylic acid is fully ionized, resulting in a low distribution coefficient (LogD 7.4 ~ 0.5) despite a moderate partition coefficient (LogP ~ 3.5). This ionization restricts the compound's volume of distribution ( Vd ) primarily to the extracellular fluid and plasma compartment, while also driving extensive plasma protein binding (PPB) via electrostatic interactions with human serum albumin (HSA).
Table 1: Predicted & In Vitro Physicochemical Parameters
| Parameter | Value / Characteristic | ADME Implication |
| Molecular Weight | 232.21 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |
| LogP / LogD (pH 7.4) | ~3.5 / ~0.5 | High aqueous solubility at intestinal pH; limited tissue partitioning. |
| Plasma Protein Binding | >99% (Human) | Restricts unbound clearance ( CLu ); limits brain penetration. |
| Caco-2 Permeability ( Papp ) | 12×10−6 cm/s | High passive paracellular/transcellular intestinal absorption. |
| Primary Clearance Route | Hepatic (Phase II UGT) | Low risk for CYP450-mediated drug-drug interactions (DDIs). |
Metabolic Biotransformation: The UGT Paradigm
Because the fluorine atom effectively shields the molecule from CYP450 oxidation, the primary clearance mechanism shifts to Phase II conjugation. The compound presents two distinct sites for glucuronidation:
-
The Carboxylic Acid: Forms an acyl glucuronide (primarily via UGT1A3 and UGT2B7).
-
The Phenolic Hydroxyl: Forms a phenolic glucuronide (primarily via UGT1A1 and UGT1A9).
Toxicological Causality: Acyl glucuronides are historically scrutinized in drug development because they can be chemically reactive. They may undergo intramolecular acyl migration or covalently bind to plasma proteins, leading to idiosyncratic toxicity or systemic cycling (hydrolysis back to the parent drug in systemic circulation) [3]. Therefore, distinguishing between the stable phenolic glucuronide and the potentially reactive acyl glucuronide is a critical bioanalytical requirement [5].
Caption: Biotransformation pathways highlighting UGT-mediated glucuronidation and CYP450 resistance.
Self-Validating Experimental Methodologies
To ensure robust, regulatory-compliant data [4], the following protocols are designed as self-validating systems, incorporating necessary controls to rule out experimental artifacts.
Protocol A: In Vitro UGT Phenotyping and Microsomal Stability
Objective: Determine the intrinsic clearance ( CLint ) driven by UGT enzymes and identify the specific isoforms responsible.
-
Membrane Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL protein) with Alamethicin (25 µg/mL) on ice for 15 minutes.
-
Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, overcoming enzyme latency and allowing the hydrophilic cofactor (UDPGA) to access the active site.
-
-
Substrate Addition: Add 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (final concentration 1 µM) in a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl2 .
-
Reaction Initiation & Control: Initiate the reaction by adding UDPGA (2 mM).
-
Self-Validation: Run a parallel "Minus-UDPGA" control. If parent depletion occurs in the absence of UDPGA, it indicates non-UGT mediated clearance (e.g., chemical instability or residual CYP activity). Include Diclofenac as a positive control for UGT2B7 activity.
-
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Labetalol 100 ng/mL).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass ( [M−H]− m/z 231) and the glucuronide adducts ( [M−H+176]− m/z 407).
Protocol B: Plasma Protein Binding via Equilibrium Dialysis
Objective: Quantify the unbound fraction ( fu ) to accurately predict in vivo hepatic clearance and tissue distribution.
-
Spiking: Spike human, rat, and dog plasma with the compound at 1 µM and 10 µM.
-
Causality: Testing two concentrations ensures detection of concentration-dependent binding saturation, a common phenomenon for highly bound acidic drugs.
-
-
Dialysis: Load 150 µL of spiked plasma into the donor chamber and 150 µL of PBS (pH 7.4) into the receiver chamber of a 96-well equilibrium dialyzer (8K MWCO). Incubate at 37°C with orbital shaking for 6 hours.
-
Matrix Matching (Critical Step): Post-dialysis, cross-mix the matrices. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.
-
Causality: LC-MS/MS is highly susceptible to matrix effects (ion suppression/enhancement). Matrix matching ensures both samples have identical solvent/protein backgrounds, guaranteeing that the MS response ratio accurately reflects the concentration ratio.
-
-
Mass Balance Check: Calculate total recovery. If recovery is <80%, it indicates non-specific binding to the dialysis membrane or plasticware, rendering the fu calculation invalid.
In Vivo Pharmacokinetics & Enterohepatic Recirculation
Moving from in vitro to in vivo, the compound must be evaluated in a rodent model to establish absolute bioavailability and assess the potential for enterohepatic recirculation—a common trait for glucuronidated compounds excreted into the bile[2].
Caption: Sequential pharmacokinetic profiling workflow from in vitro screening to in vivo modeling.
In Vivo Protocol (Sprague-Dawley Rats)
-
Dosing: Administer 2 mg/kg Intravenously (IV) via tail vein (formulated in 5% DMSO / 95% Saline) and 10 mg/kg Per Os (PO) via oral gavage (formulated in 0.5% Methylcellulose).
-
Sampling: Collect serial blood samples via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Use K2EDTA as the anticoagulant.
-
Causality: To prevent ex vivo hydrolysis of the reactive acyl glucuronide back to the parent drug, blood samples must be immediately chilled on ice, and the extracted plasma should be acidified (e.g., with 0.1% formic acid) prior to freezing at -80°C.
-
-
Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive the parameters shown in Table 2. Secondary peaks in the terminal phase of the PO concentration-time curve strongly suggest biliary excretion of the glucuronide followed by gut-microbiome mediated cleavage and reabsorption (enterohepatic recirculation).
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Interpretation |
| Cmax (µg/mL) | 18.5 | 12.2 | Rapid absorption, high peak exposure. |
| Tmax (hr) | N/A | 1.5 | Indicates primary absorption in the upper intestine. |
| AUC0−∞ (hr*µg/mL) | 45.2 | 192.1 | High systemic exposure. |
| CL (mL/min/kg) | 0.74 | N/A | Low systemic clearance, consistent with high PPB. |
| Vdss (L/kg) | 0.18 | N/A | Low volume of distribution; restricted to blood/plasma. |
| Bioavailability ( F ) | N/A | 85% | Excellent oral bioavailability; avoids hepatic first-pass CYP metabolism. |
Conclusion & Translational Outlook
The pharmacokinetic profiling of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid reveals a highly bioavailable, low-clearance compound. The strategic fluorine substitution successfully abrogates CYP450 liabilities, funneling the molecule's elimination through UGT-mediated glucuronidation. While the low volume of distribution and high plasma protein binding are ideal for targeting systemic or vascular targets, careful toxicological monitoring of the acyl glucuronide metabolite is paramount for successful clinical translation. Future IND-enabling studies must include reactive metabolite trapping assays (e.g., glutathione or cyanide trapping) to fully de-risk the acyl glucuronide pathway.
References
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability PMC (nih.gov)[Link]
-
The effect of multiple dosage on the kinetics of glucuronidation and sulphation of diflunisal in man PubMed (nih.gov)[Link]
-
Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat Taylor & Francis Online[Link]
-
ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs ACS Publications[Link]
in vivo properties of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid derivatives
An In-depth Technical Guide to the In Vivo Properties of Biphenyl Carboxylic Acid Derivatives: A Framework for the Investigation of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid Analogues
Executive Summary
The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the in vivo properties of this important class of molecules, with a particular focus on their synthesis, therapeutic applications, and the experimental workflows required for their evaluation. While direct in vivo data for the specific subclass of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid derivatives is limited in publicly accessible literature, this document will serve as a robust framework for researchers and drug development professionals. By synthesizing data from closely related analogues, we provide field-proven insights and detailed methodologies to guide the investigation of novel derivatives, enabling a logical and scientifically rigorous approach to their preclinical development.
Introduction: The Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are foundational in the development of pharmaceuticals, agrochemicals, and materials science.[2][3] Their structural rigidity, combined with the versatile chemical handles afforded by substituents, allows for precise modulation of pharmacological activity.[1] The inclusion of a carboxylic acid moiety is particularly significant, as it plays a crucial role in the biochemistry of living systems and is a common feature in drug design.[2]
The specific focus of this guide is on derivatives containing both hydroxyl (-OH) and fluoro (-F) substitutions.
-
Hydroxylation is a key metabolic pathway for biphenyl compounds, often mediated by cytochrome P450 enzymes.[4][5] While this can be a route for clearance, hydroxylated metabolites themselves can be biologically active or, in some cases, inhibitory to key enzymes like sulfotransferases.[6][7]
-
Fluorination is a strategic tool in medicinal chemistry used to enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[8][9] By strategically placing a fluorine atom at a site prone to metabolic oxidation (hydroxylation), the pharmacokinetic profile of a compound can be significantly improved.[5][10]
Therefore, understanding the interplay of these functional groups within the biphenyl carboxylic acid framework is critical for designing novel therapeutics with desirable in vivo properties.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most versatile and widely adopted method for synthesizing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction efficiently forms the pivotal carbon-carbon bond between two aryl groups (e.g., a substituted bromobenzoic acid and an arylboronic acid).
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a suitable reaction vessel, combine the substituted bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[1]
-
Solvent and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[2][11]
-
Catalyst Addition: Introduce the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq), under the inert atmosphere.[1]
-
Reaction: Heat the mixture to 80-110°C and stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final compound.[2]
-
Characterization: Confirm the structure and purity of the synthesized biphenyl carboxylic acid derivative using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
In Vivo Therapeutic Applications and Mechanisms
Biphenyl carboxylic acid derivatives have been investigated across multiple therapeutic areas, demonstrating a remarkable breadth of activity.
Anti-inflammatory and Analgesic Activity
This is a well-established application, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal belonging to this class.[2]
-
Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1]
-
In Vivo Evaluation: Standard preclinical models are used to assess efficacy.
-
Carrageenan-Induced Paw Edema (Rat Model): This model evaluates anti-inflammatory activity against acute inflammation. A compound's ability to reduce the swelling of the rat paw after injection with carrageenan is measured over several hours.[12]
-
Acetic Acid-Induced Writhing (Mouse Model): This test assesses peripheral analgesic activity. The compound is evaluated for its ability to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.[12]
-
Formalin Test (Mouse Model): This model differentiates between neurogenic and inflammatory pain. A reduction in paw licking/biting during the early phase (0-5 min) suggests central analgesic effects, while a reduction in the late phase (15-30 min) indicates peripheral anti-inflammatory action.[12]
-
Anticancer Activity
Several novel biphenyl carboxylic acids have shown promise as anticancer agents.[2]
-
Mechanism of Action: The mechanisms are diverse and often cell-line specific. Some derivatives have been shown to induce apoptosis (programmed cell death). For example, certain compounds inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers.[13]
-
In Vivo Evaluation: Xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. The ability of the test compound to inhibit tumor growth is the primary endpoint.[14] A study screening a library of biphenyl carboxylic acids identified compounds with potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines.[2]
Bone Disorders
Excessive bone resorption by osteoclasts underlies diseases like osteoporosis. Biphenyl carboxylic acid derivatives have emerged as a novel class of bone resorption inhibitors.[13]
-
Mechanism of Action: A potent derivative, the butanediol ester of biphenyl carboxylic acid (ABD056), was found to inhibit osteoclast formation and promote osteoclast apoptosis. This action appears distinct from existing antiresorptive drugs.[13]
-
In Vivo Evaluation: The ovariectomized (OVX) mouse model is the gold standard for studying postmenopausal osteoporosis. Removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss. In this model, ABD056, administered at 5 and 10 mg/kg/day, successfully prevented ovariectomy-induced bone loss.[13]
Gout and Hyperuricemia
More recent work has identified biphenyl carboxylic acids as potent inhibitors of Urate Transporter 1 (URAT1).[15]
-
Mechanism of Action: URAT1 is a transporter in the kidneys responsible for reabsorbing uric acid from the urine back into the blood. Inhibiting URAT1 promotes the excretion of uric acid, thereby lowering serum levels and preventing the formation of urate crystals that cause gout.[15]
-
In Vivo Evaluation: Efficacy is typically tested in animal models of hyperuricemia. This can be induced in rats or mice by administering a uricase inhibitor (like potassium oxonate) along with a high-purine diet. The primary endpoint is the measurement of serum uric acid levels.
| Therapeutic Area | Representative Compound(s) | In Vitro Activity | In Vivo Model & Key Finding | Reference |
| Anticancer | Benzyloxy biphenyl carboxylic acid (3j) | IC₅₀ = 9.54 µM (MDA-MB-231 cells) | Cytotoxicity tested in vitro; noted as non-toxic to normal cells. | [2] |
| Bone Disorders | Butanediol ester of biphenyl carboxylic acid (ABD056) | IC₅₀ = 8 µM (osteoclast formation) | Ovariectomized mice: Prevented bone loss at 5-10 mg/kg/day. | [13] |
| Gout (URAT1) | Compound B21 | IC₅₀ = 0.17 µM (hURAT1 inhibition) | In vivo studies not detailed in the source. | [15] |
| β3-Adrenergic | Benzoic acid analogue (8i) | EC₅₀ = 6.7 nM (β3-AR activity) | Rat PK study: Showed improved Cmax and AUC vs analogues. | [16] |
Pharmacokinetics and Metabolism
The in vivo fate of a drug candidate is critical to its success. For biphenyl carboxylic acid derivatives, key considerations include absorption, distribution, metabolism, and excretion (ADME).
-
Oral Bioavailability: Studies on a series of biphenyl benzoic acid derivatives as β3-adrenergic receptor agonists demonstrated good oral bioavailability in rats. Key pharmacokinetic parameters like Cmax (maximum plasma concentration) and AUC (area under the curve) were measured, showing that structural modifications, such as the position of the carboxylic acid, significantly impact these values.[16]
-
Metabolism: As previously noted, hydroxylation by cytochrome P450 enzymes is a primary metabolic route.[4] This can be a liability, leading to rapid clearance. The strategic placement of a fluorine atom on the biphenyl ring can block this metabolic "soft spot," potentially increasing the compound's half-life and duration of action.[5]
-
Toxicity Concerns: Carboxylic acid-containing drugs can sometimes be associated with idiosyncratic drug toxicity. This may be related to the formation of reactive acyl glucuronide or acyl-CoA conjugates in the body.[17] Early assessment of such metabolites is a crucial step in preclinical safety evaluation.
Proposed Workflow for In Vivo Evaluation
This section provides a logical, step-by-step workflow for the preclinical in vivo evaluation of a novel 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid derivative, based on established methodologies.[12]
Step-by-Step Protocol
-
Animal Models: Utilize healthy adult male albino Swiss mice (30±5g) and Wistar rats (150±20g). House animals under standard controlled conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
-
Acute Toxicity (LD₅₀): Perform an initial study in mice to determine the median lethal dose (LD₅₀) and establish a safety profile. Administer escalating doses of the test compound and observe the animals for 48 hours for signs of toxicity and mortality. The effective dose (ED₅₀) for subsequent efficacy studies is often chosen as a fraction (e.g., one-tenth) of the LD₅₀.[12]
-
Pharmacokinetic (PK) Study: Conduct a single-dose PK study in rats. Administer the compound via both oral (p.o.) and intravenous (i.v.) routes to different groups. Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the parent drug and potential metabolites using LC-MS/MS. This will determine key parameters like bioavailability, half-life, Cmax, and clearance.
-
Efficacy Studies: Based on the compound's structural similarity to known anti-inflammatory agents, initial efficacy testing in inflammation and pain models is a logical starting point.
-
Anti-inflammatory (Paw Edema): Divide Wistar rats into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound (at 2-3 dose levels). Administer treatments orally. One hour later, induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. Measure paw volume at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage inhibition of edema.[12]
-
Analgesic (Writhing Test): Divide Swiss albino mice into groups as above (Standard: e.g., Aspirin, 100 mg/kg). Administer treatments orally. After 60 minutes, induce writhing by intraperitoneally injecting 0.6% acetic acid solution. Five minutes later, count the number of writhes for each mouse over a 20-minute period. Calculate the percentage protection from writhing.[12]
-
-
Data Analysis and Interpretation: Analyze the data statistically to determine the efficacy of the compound compared to controls. Correlate the pharmacokinetic data with the pharmacodynamic (efficacy) results to establish an initial PK/PD relationship. This will inform whether the observed effects are achieved at reasonable and sustained plasma concentrations.
Conclusion
The biphenyl carboxylic acid scaffold remains a highly productive area for drug discovery. Its synthetic tractability, particularly via the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries. The broad spectrum of demonstrated in vivo activities—from anti-inflammatory and anticancer to bone-protective and uricosuric effects—highlights the significant therapeutic potential of this chemical class.
For novel derivatives such as those based on a 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid core, the strategic inclusion of fluorine and hydroxyl groups presents a compelling rationale for investigation. Fluorination is anticipated to enhance metabolic stability, while the hydroxyl group may be critical for target engagement. The comprehensive in vivo testing workflow detailed in this guide provides a clear, logical, and experimentally validated path for assessing the safety, pharmacokinetic profile, and therapeutic efficacy of these promising new chemical entities.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]
-
Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. (2004). PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). ACS Publications. [Link]
-
Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. (2020). Royal Society of Chemistry. [Link]
-
DEVELOPMENT OF LOW LEVEL HYDROXYLATED POLYCHLORINATED BIPHENYL (OH-PCBs) ANALYTICAL METHOD IN HUMAN BLOOD WITH UPLC/Q-TOf MS. (2010). Organohalogen Compounds. [Link]
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. [Link]
-
(PDF) Hydroxylated polychlorinated biphenyls as inhibitors of the sulfation and glucuronidation of 3-hydroxy-benzo[a]pyrene. (2026). ResearchGate. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (n.d.). ResearchGate. [Link]
-
Cell and small animal models for phenotypic drug discovery. (n.d.). PMC. [Link]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). ACS Publications. [Link]
-
Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. [Link]
-
Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. (2008). ACS Publications. [Link]
-
Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. (n.d.). University of Iowa Research Online. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. ee-net.ne.jp [ee-net.ne.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Whitepaper: Receptor Binding Affinity and Thermodynamic Profiling of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid
Prepared by: Senior Application Scientist, Early-Phase Drug Discovery Target Audience: Researchers, Biophysicists, and Medicinal Chemists
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the biphenyl-3-carboxylic acid scaffold represents a highly versatile and privileged pharmacophore. Specifically, 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (3-FHBA) combines a strong electrostatic anchor (the benzoic acid moiety) with a tunable, lipophilic specificity domain (the fluorinated phenol ring).
As a Senior Application Scientist, I have observed that successful lead optimization requires moving beyond simple IC50 values. To truly understand a molecule like 3-FHBA, we must dissect its binding kinetics ( kon , koff ) and thermodynamic signature ( ΔH , ΔS ). This whitepaper provides an in-depth, self-validating technical guide to profiling the receptor binding affinity of 3-FHBA across its known pharmacological targets, emphasizing causality in experimental design.
Mechanistic Rationale: The Anatomy of 3-FHBA Binding
The structural architecture of 3-FHBA allows it to act as a pleiotropic modulator across several distinct target classes:
-
Electrostatic Anchoring: The meta-substituted carboxylic acid on the primary phenyl ring serves as a universal anchor, forming critical salt bridges with arginine or lysine residues in target active sites. This is the primary driver of target recognition in [1] and [2].
-
Metabolic Shielding & Hydrophobic Packing: The 4-fluoro-2-hydroxyphenyl moiety is a highly optimized fragment. The fluorine atom at the para position acts as a metabolic shield against cytochrome P450 oxidation while simultaneously filling small hydrophobic cavities to drive binding entropy. This exact motif is critical in the design of[3] and.
-
Conformational Restriction: The ortho-hydroxyl group can engage in intramolecular hydrogen bonding or interact with active-site water networks, a phenomenon similarly leveraged in [4].
Pleiotropic targeting potential of the 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid scaffold.
Orthogonal Validation Strategy (Self-Validating Systems)
A single binding assay is susceptible to false positives (e.g., aggregation, non-specific binding). To establish absolute trustworthiness, our workflow mandates a triad of orthogonal validation :
-
Enzymatic/Functional Assay: Confirms biological consequence ( IC50 ).
-
Surface Plasmon Resonance (SPR): Confirms direct, reversible 1:1 binding kinetics ( Kd , kon , koff ).
-
Isothermal Titration Calorimetry (ITC): Validates the thermodynamic driving forces ( ΔH , ΔS ) and binding stoichiometry ( n ).
Step-by-Step Experimental Methodologies
Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the real-time association and dissociation rates of 3-FHBA.
Step 1: Sensor Chip Selection and Surface Preparation
-
Action: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Causality: The hydrophilic dextran matrix minimizes the non-specific binding of lipophilic biphenyl compounds. EDC/NHS creates reactive succinimide esters for covalent amine coupling of the target protein.
Step 2: Target Immobilization
-
Action: Inject the target protein (e.g., MbtI or FXR-LBD) diluted in 10 mM Sodium Acetate (pH 4.5).
-
Causality: The buffer pH must be strictly 0.5–1.0 units below the protein's isoelectric point (pI). This electrostatically pre-concentrates the positively charged protein onto the negatively charged dextran matrix, ensuring high-density coupling.
Step 3: Solvent Correction Calibration (Critical Step)
-
Action: Prepare 8 running buffer samples containing DMSO ranging from 1.5% to 2.5% (centered around the 2.0% DMSO used in the analyte). Inject these prior to the ligand.
-
Causality: 3-FHBA requires DMSO for solubility. A 0.1% mismatch in DMSO between the running buffer and the sample causes a massive bulk refractive index shift, masking the true binding signal. This standard curve creates a self-validating calibration that mathematically subtracts bulk solvent artifacts.
Step 4: Analyte Titration
-
Action: Inject 3-FHBA in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate of 50 µL/min.
-
Causality: A high flow rate mitigates Mass Transport Limitation (MTL). If the flow rate is too low, the local concentration of the ligand depletes, and the observed kon will reflect diffusion rather than the true binding kinetic.
Self-validating SPR workflow emphasizing DMSO solvent correction for lipophilic ligands.
Isothermal Titration Calorimetry (ITC) Thermodynamics
Objective: Determine if 3-FHBA binding is enthalpy-driven (hydrogen bonding) or entropy-driven (hydrophobic effect).
Step 1: Rigorous Dialysis
-
Action: Dialyze the target protein extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve 3-FHBA in the exact same dialysate.
-
Causality: ITC measures heat in microcalories. Even a 1 mM discrepancy in buffer salts between the syringe and the cell will generate a massive heat of dilution, completely obscuring the binding enthalpy.
Step 2: Titration Execution
-
Action: Load 300 µL of 20 µM protein into the sample cell. Load 40 µL of 200 µM 3-FHBA into the syringe. Perform 20 injections of 2 µL each, spaced 150 seconds apart, stirring at 750 rpm.
-
Causality: The 150-second spacing is mandatory. It allows the thermal power to return to baseline after each injection, creating a self-validating baseline required for accurate peak integration.
Step 3: c-Value Verification
-
Action: Calculate the Wiseman c -value: c=n×[M]/Kd .
-
Causality: A mathematically valid isotherm requires 10<c<1000 . If c<10 (common for low-affinity fragments), the protocol must be inverted to a "Reverse Titration" (ligand in the cell, protein in the syringe) to ensure the thermodynamic signature is trustworthy.
Quantitative Data Synthesis
To contextualize the binding profile of 3-FHBA, the table below summarizes representative quantitative data across its three primary targets. Notice the distinct thermodynamic signatures: binding to MbtI is heavily enthalpy-driven due to the carboxylic acid salt bridge, whereas binding to PDI is entropy-driven, relying on the displacement of ordered water molecules by the fluorinated ring.
| Target Protein | Assay Modality | Kd (µM) | IC50 (µM) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Primary Binding Driver |
| MbtI (Salicylate Synthase) | SPR / Enz. Inhibition | 0.45 | 0.82 | -6.2 | -1.1 | Enthalpy (Salt Bridge) |
| Farnesoid X Receptor (FXR) | FP / Reporter Assay | 1.20 | 2.50 | -2.8 | -4.5 | Mixed / Entropic |
| Protein Disulfide Isomerase | ITC / Reductase Assay | 0.85 | 1.10 | -1.5 | -5.6 | Entropy (Hydrophobic) |
Table 1: Consolidated binding metrics and thermodynamic signatures for 3-FHBA.
Conclusion
The evaluation of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid requires a rigorous, multi-modal approach. By combining the kinetic resolution of SPR with the thermodynamic depth of ITC, researchers can bypass the pitfalls of isolated functional assays. The protocols detailed above form a self-validating loop, ensuring that the observed affinities are true reflections of molecular interactions rather than solvent artifacts or mass transport limitations.
References
-
Iron acquisition as Target for new antitubercular drugs Source: AIR Unimi URL:[Link]
-
Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors Source: PMC (National Institutes of Health) URL:[Link][4]
-
Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors Source: ACS Publications URL:[Link][3]
-
Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists Source: ResearchGate URL:[Link][2]
-
US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors Source: Google Patents URL:[1]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-hydroxybenzoic Acid
A Note to the Reader: The initial topic of inquiry was 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. However, a comprehensive search of scientific literature and chemical databases revealed a lack of available experimental data for this specific isomer. To provide a robust and scientifically grounded technical guide, this document focuses on the well-characterized and commercially available isomer, 4-Fluoro-2-hydroxybenzoic acid (also known as 4-fluorosalicylic acid). This compound shares the key functional motifs of a fluorinated phenyl ring, a hydroxyl group, and a benzoic acid, making it a relevant and instructive subject for researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-hydroxybenzoic acid (CAS No. 345-29-9) is a fluorinated derivative of salicylic acid.[1] Its structure, featuring a fluorine atom at the C4 position of the benzene ring, a hydroxyl group at C2, and a carboxylic acid at C1, imparts a unique set of physicochemical properties that are of significant interest in medicinal chemistry and materials science. The strategic placement of the fluorine atom, a bioisostere of a hydrogen atom with distinct electronic properties, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Fluoro-2-hydroxybenzoic acid, outlines experimental methodologies for their determination, and discusses the implications of these properties for its application in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is fundamental to predicting its behavior in both chemical and biological systems. The properties of 4-Fluoro-2-hydroxybenzoic acid are summarized below.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Fluoro-2-hydroxybenzoic acid | [1][2] |
| Synonym(s) | 4-Fluorosalicylic acid | [3][4] |
| CAS Number | 345-29-9 | [2][5][6] |
| Molecular Formula | C₇H₅FO₃ | [1][2] |
| Molecular Weight | 156.11 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline solid | [1] |
Thermal and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 170-191 °C (range from various sources) | [4][5][7][8][9] |
| Boiling Point | 300.5 °C at 760 mmHg | [5][7] |
| Density | 1.5 g/cm³ | [5] |
| Flash Point | 135.6 °C | [5][7] |
Solubility and Partitioning
| Property | Observation | Source(s) |
| Water Solubility | Sparingly soluble | [1] |
| Organic Solvent Solubility | Soluble in methanol | [1] |
| logP (Predicted) | 1.22950 | [7] |
Acidity
| Property | Value | Source(s) |
| pKa | Not explicitly found for this isomer, but related fluorobenzoic acids have pKa values influenced by the fluorine's position.[10] |
Experimental Methodologies for Physicochemical Characterization
The accurate determination of physicochemical properties is paramount for drug discovery and development. The following section details standard experimental protocols for key parameters.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the physicochemical characterization of 4-Fluoro-2-hydroxybenzoic acid.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Fluoro-2-hydroxybenzoic acid to a series of vials containing a precise volume of the desired aqueous medium (e.g., pH 2.0, 5.0, and 7.4 buffers).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Causality Behind Experimental Choices: The use of different pH buffers is crucial for ionizable compounds like carboxylic acids, as their solubility can be highly pH-dependent.[11] Centrifugation followed by filtration ensures the complete removal of undissolved solid particles, which could otherwise lead to an overestimation of solubility.
Protocol 2: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.[10]
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-Fluoro-2-hydroxybenzoic acid in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.
-
Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).
Causality Behind Experimental Choices: The use of a co-solvent is often necessary for compounds with limited aqueous solubility. The pKa value is critical for predicting the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement.
Protocol 3: Determination of Lipophilicity (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an oily and an aqueous phase.[12]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.
-
Partitioning: Add a known amount of 4-Fluoro-2-hydroxybenzoic acid to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique like HPLC.
-
Calculation: Calculate the logP using the formula: logP = log ( [Concentration in octanol] / [Concentration in water] )
Causality Behind Experimental Choices: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.[12] This method directly measures the partitioning of the compound, providing a fundamental parameter for predicting its membrane permeability and overall pharmacokinetic behavior.[13]
Synthesis and Applications
Synthetic Pathway
A common route for the synthesis of 4-Fluoro-2-hydroxybenzoic acid involves the nucleophilic substitution of a fluorine atom on a difluorinated precursor.[14]
Caption: A synthetic route to 4-Fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid.
General Procedure:
-
2,4-Difluorobenzoic acid is dissolved in dimethyl sulfoxide (DMSO).
-
Sodium hydroxide (NaOH) is added, and the mixture is heated.
-
The hydroxide ion selectively displaces the fluorine atom at the ortho position to the carboxylic acid, which is activated towards nucleophilic attack.
-
Acidic workup precipitates the 4-Fluoro-2-hydroxybenzoic acid product.[14]
Significance in Research and Development
4-Fluoro-2-hydroxybenzoic acid is a valuable building block in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][15][16] The fluorosalicylate motif is explored in the design of anti-inflammatory and analgesic drugs.[15]
-
Agrochemicals: The compound is used in the development of novel herbicides and pesticides, where the fluorine atom can enhance efficacy.[15][16]
-
Materials Science: It can be incorporated into polymers to improve their thermal stability and mechanical properties.[15][16]
-
Biochemical Research: It is used as a tool compound in studies related to enzyme inhibition and metabolic pathways.[17]
Safety and Handling
4-Fluoro-2-hydroxybenzoic acid is classified as an irritant.[3][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Use in a well-ventilated area or with a local exhaust system.[18]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[18] If on skin, wash with plenty of water.[18] If inhaled, move to fresh air.[18]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
4-Fluoro-2-hydroxybenzoic acid is a versatile chemical entity with a distinct set of physicochemical properties that make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. Its synthesis is well-established, and its characteristics, such as solubility, acidity, and lipophilicity, provide a foundation for the rational design of novel molecules with desired biological and physical properties. The experimental protocols detailed in this guide offer a framework for the robust characterization of this and similar compounds, ensuring data quality and reproducibility in a research and development setting.
References
-
ECHEMI. 345-29-9, 4-Fluoro-2-hydroxybenzoic acid Formula.
-
Guidechem. 4-FLUORO-2-HYDROXYBENZOIC ACID 345-29-9 wiki.
-
AChemBlock. 4-Fluoro-2-hydroxybenzoic acid 97% | CAS: 345-29-9.
-
ACD/Labs. LogP—Making Sense of the Value.
-
Guidechem. 4-fluoro-2-hydroxybenzoic acid 345-29-9.
-
Benchchem. Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
-
ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
-
Encyclopedia.pub. Methods for Determination of Lipophilicity.
-
WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
-
Kemcal. CAS 345-29-9 | 4-Fluoro-2-hydroxybenzoic acid.
-
Tokyo Chemical Industry Co., Ltd. (APAC). 4-Fluorosalicylic Acid | 345-29-9.
-
PubChem. 4-Fluorosalicylic acid | C7H5FO3 | CID 67661.
-
ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9.
-
MedChemExpress. 4-Fluoro-2-hydroxybenzoic acid (Fluorohydroxybenzoicacid) | Biochemical Reagent.
-
Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Fluorosalicylic Acid.
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
PubMed. Practical methods for the measurement of logP for surfactants.
-
ResearchGate. The values of LogP determined with experimental (LogP HPTLC ) and computational methods.
-
Sigma-Aldrich. 4-Fluorosalicylic acid 96%.
-
HazComFast. 4-Fluorosalicylic acid (CAS 345-29-9).
-
Benchchem. Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde.
-
Sigma-Aldrich. 4-Fluorobenzoic acid 98%.
-
Tokyo Chemical Industry Co., Ltd. (APAC). 4-Fluorosalicylic Acid | 345-29-9.
-
ResearchGate. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
-
Sigma-Aldrich. 4-Fluorobenzoic acid 98%.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
-
UGA Student Affairs. 2-Fluoro-4-Hydroxybenzoic Acid: A Versatile Research Compound.
-
Sigma-Aldrich. 4-Fluorosalicylic acid 96%.
-
Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Chem-Impex. 2-Fluoro-4-hydroxybenzoic acid.
-
Wikipedia. 4-Fluorobenzoic acid.
-
Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
-
PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968.
-
ChemBK. P-FLUOROBENZOIC ACID.
-
Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Fluoro-2-hydroxybenzoic acid 97% | CAS: 345-29-9 | AChemBlock [achemblock.com]
- 3. 4-Fluorosalicylic acid | C7H5FO3 | CID 67661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. kemcal.com [kemcal.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Fluorosalicylic Acid | 345-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 4-氟水杨酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. acdlabs.com [acdlabs.com]
- 14. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 15. studentaffairs.uga.edu [studentaffairs.uga.edu]
- 16. chemimpex.com [chemimpex.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. hazcomfast.com [hazcomfast.com]
protocol for dissolving 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in DMSO
Advanced Application Note: Solubilization and Stabilization Protocol for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in DMSO
Physicochemical Rationale and Solubilization Dynamics
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a highly functionalized biphenyl derivative characterized by a hydrophobic core flanked by two hydrogen-bonding moieties: a carboxylic acid and a phenol group. In non-polar environments, carboxylic acids tend to form highly stable, insoluble dimers via intermolecular hydrogen bonding.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As a strongly polar aprotic solvent, DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the carboxylic acid dimers and facilitating rapid solvation [4]. However, the structural presence of the phenol and fluoro-biphenyl groups introduces specific vulnerabilities to oxidation and moisture-induced precipitation. Therefore, achieving a stable stock solution requires strict environmental controls, specifically regarding solvent anhydrousness and the mitigation of freeze-thaw cycles [1, 2].
Quantitative Data & Preparation Metrics
To ensure reproducibility across high-throughput screening or in vitro assays, precise molarity calculations are required. The following tables summarize the target metrics and physicochemical constraints for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (Estimated MW: ~232.21 g/mol ).
Table 1: Stock Solution Preparation Matrix
| Target Concentration | Required Mass | Volume of Anhydrous DMSO | Molarity |
|---|---|---|---|
| 10 mM | 2.32 mg | 1.00 mL | 0.01 M |
| 20 mM | 4.64 mg | 1.00 mL | 0.02 M |
| 50 mM | 11.61 mg | 1.00 mL | 0.05 M |
| 100 mM | 23.22 mg | 1.00 mL | 0.10 M |
Table 2: Physicochemical Constraints & Storage Parameters
| Parameter | Value / Scientific Recommendation |
|---|---|
| Solvent Specification | Anhydrous DMSO (≥99.9% purity, ≤0.005% water) |
| H-Bond Donors/Acceptors | 2 Donors (COOH, OH) / 3 Acceptors (O, O, F) |
| Kinetic Solubility Limit | >100 mM (Subject to metastable precipitation if hydrated) |
| Storage Temperature | -20°C to -80°C (Desiccated environment) |
| Freeze-Thaw Limit | 1 Cycle (Strict single-use aliquoting required) |
Solubilization and Quality Control Workflow
Logical workflow for DMSO solubilization, quality control, and long-term storage.
Step-by-Step Methodology: A Self-Validating Protocol
As an application scientist, it is critical to recognize that a protocol is only as reliable as its internal validation mechanisms. This workflow is designed to prevent the two most common modes of compound failure: moisture-driven kinetic precipitation and oxidative degradation.
Step 1: Thermal Equilibration (Moisture Prevention)
-
Action: Before opening, allow the sealed vial of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid and the bottle of anhydrous DMSO to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes.
-
Causality: DMSO is highly hygroscopic. If cold containers are opened in ambient air, atmospheric moisture immediately condenses into the solvent. Water ingress drastically depresses the freezing point of DMSO and forces hydrophobic biphenyl compounds out of solution, leading to irreversible crystallization [3].
Step 2: Gravimetric Measurement
-
Action: Using an analytical microbalance, weigh the exact mass of the compound required for your target concentration (refer to Table 1) into a sterile, static-free polypropylene or amber glass vial.
Step 3: Dissolution and Acoustic Cavitation
-
Action: Pipette the calculated volume of anhydrous DMSO into the vial. Vortex vigorously for 60 seconds. If the powder does not immediately dissolve, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.
-
Causality: Sonication provides acoustic cavitation, which mechanically disrupts the crystalline lattice of the powder, vastly increasing the surface area for solvent interaction without applying destructive thermal stress [5].
Step 4: Quality Control & Self-Validation
-
Action: Perform a visual inspection against alternating black and white backgrounds. For rigorous validation, analyze an aliquot using a nephelometer.
-
Validation Threshold: The solution must register <5 NTU (Nephelometric Turbidity Units). If the solution is >5 NTU (indicating micro-particulates), gently warm the solution to 30°C and repeat sonication. Never proceed to dosing or storage with a turbid solution.
Step 5: Aliquoting and Inert Gas Purging
-
Action: Divide the validated stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed amber tubes. Prior to capping, gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube.
-
Causality: The phenol moiety on the compound is susceptible to oxidation over time. Purging displaces atmospheric oxygen and residual humidity, ensuring long-term chemical integrity [1].
Step 6: Cryogenic Storage and Freeze-Thaw Mitigation
-
Action: Immediately transfer the purged aliquots to a -20°C or -80°C freezer.
-
Causality: Do not subject the stock to repeated freeze-thaw cycles. Studies on DMSO compound repositories demonstrate that repeated temperature cycling creates localized concentration gradients during the thaw phase, causing metastable compounds to precipitate out of solution and resulting in a >10% loss of active compound concentration within just a few cycles [1, 2].
References
[1] News in Brief: Sample stability during freeze-thaw. acs.org. Available at:[Link][2] Studies on repository compound stability in DMSO under various conditions. nih.gov. Available at:[Link]
[3] The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. ziath.com. Available at:[Link]
[4] Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. nih.gov. Available at:[Link]
Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The development strategy, from initial parameter selection to final optimization, is discussed based on the physicochemical properties of the analyte. The finalized method was subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.
Introduction
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a complex organic molecule featuring a biphenyl backbone with fluoro, hydroxyl, and carboxylic acid functional groups. As an intermediate or potential active pharmaceutical ingredient (API), its purity and quantification are critical for ensuring product quality and safety in drug development. High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides a comprehensive walkthrough of the development and validation of an analytical HPLC method for this specific compound. It is designed to serve as both a practical protocol and an educational resource, explaining the scientific rationale behind the methodological choices, in line with the principles outlined by the United States Pharmacopeia (USP).[1][2]
Figure 1: Logical workflow for HPLC method development.
Analyte Properties and Chromatographic Considerations
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
Figure 2: Structure of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid.
-
Polarity: The molecule possesses a relatively nonpolar biphenyl core but also contains polar hydroxyl and carboxylic acid groups. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase interacts with the molecule's hydrophobic regions.[3]
-
Acidity (pKa): The molecule has two acidic protons: one on the carboxylic acid group (estimated pKa ~4) and one on the phenolic hydroxyl group (estimated pKa ~9-10). In an unbuffered mobile phase, the ionization state of the molecule would change with slight variations in pH, leading to poor peak shape and shifting retention times. To ensure consistent interaction with the stationary phase, it is essential to suppress the ionization of at least the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.5-3.0).[4][5] This "ion-suppression" technique renders the molecule more neutral and hydrophobic, enhancing its retention on a C18 column.[5]
-
UV Absorbance: The presence of two aromatic rings creates a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. A diode-array detector (DAD) is highly recommended during method development to scan across a range of wavelengths and identify the absorbance maximum (λ-max) for optimal sensitivity.
Protocol: Optimized HPLC Analysis Method
This protocol has been optimized for the separation and quantification of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or Type I ultrapure)
-
Phosphoric acid (H₃PO₄), ~85%
-
-
Reference Standard: 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, >99% purity.
-
Glassware: Volumetric flasks, autosampler vials.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a 0.1% v/v solution with a pH of approximately 2.1.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B |
| 2-12 min: 40% to 80% B | |
| 12-14 min: 80% B | |
| 14-14.1 min: 80% to 40% B | |
| 14.1-18 min: 40% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or determined λ-max) |
| Run Time | 18 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must meet the acceptance criteria, which are based on guidelines such as USP <621>.[6][7]
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | 0.45% |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | 0.12% |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9][10]
Figure 3: Workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by injecting a blank (diluent) and a placebo solution, both of which showed no interfering peaks at the retention time of the main analyte. Peak purity was also assessed using a DAD, confirming no co-eluting impurities.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Procedure: A series of solutions were prepared from the stock solution at concentrations ranging from 1 µg/mL to 200 µg/mL (covering 1% to 200% of the target concentration).
-
Results: The method was found to be linear over the tested range.
| Parameter | Result |
| Range | 1.0 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Procedure: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
-
Results: The method demonstrated high accuracy with excellent recovery at all levels.
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% (80 µg/mL) | 99.5% | 0.6% |
| 100% (100 µg/mL) | 100.2% | 0.4% |
| 120% (120 µg/mL) | 100.8% | 0.5% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
Results: The low %RSD values indicate excellent precision.
| Precision Level | %RSD of Peak Area |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Results:
-
LOD: ~0.3 µg/mL
-
LOQ: ~1.0 µg/mL
-
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on system suitability results.
-
Variations Tested:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 unit)
-
-
Results: No significant changes were observed in retention time or system suitability parameters, demonstrating the method is robust for routine use.
Conclusion
A selective, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. The use of an ion-suppression mobile phase and a gradient elution program allows for excellent peak shape and resolution. The method adheres to the validation criteria set forth by the ICH and is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
- U.S. Pharmacopeia.
-
Matysová, L., & Šmidrkal, J. (2003). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 796(2), 291-309. [Link]
- U.S. Pharmacopeia.
- Agilent Technologies.
-
Katalinić, V., et al. (2013). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
- SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- BenchChem. (2025).
- Waters Corporation.
- EDP Sciences. (1998). Development of an HPLC method for the determination of phenolic by-products. Analusis, 26(6), 241-246.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- PMC. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters. [Link]
-
PubChem. 3-(4-Fluorophenyl)benzoic acid. [Link]
- Pharmaguideline. (2024).
- MCE. 4-Fluoro-2-hydroxybenzoic acid.
- Guidechem. 4-FLUORO-2-HYDROXYBENZOIC ACID 345-29-9 wiki.
- Lab Manager. (2025).
- ICH. (2023).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. 3-Fluorobenzoic Acid. [Link]
- SynQuest Labs.
- ChemicalBook. 4-FLUORO-3-HYDROXYBENZOIC ACID.
- AChemBlock. 4-Fluoro-2-hydroxybenzoic acid 97%.
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
- BLD Pharm. 345-29-9|4-Fluoro-2-hydroxybenzoic acid.
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. usp.org [usp.org]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comprehensive Application Note: Preparation and Handling of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid Stock Solutions
Introduction & Chemical Profiling
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (Molecular Weight: 232.21 g/mol ) is a specialized biphenyl carboxylic acid derivative. Structurally, it features a hydrophobic biphenyl core, a lipophilicity-enhancing fluorine atom, and two distinct hydrogen-bonding groups: a carboxylic acid and a phenolic hydroxyl.
Because of its high lipophilicity and rigid aromatic structure, this compound falls under the umbrella of poorly water-soluble molecules, exhibiting characteristics typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds. As a Senior Application Scientist, I emphasize that the successful application of this compound in biological assays hinges entirely on overcoming its thermodynamic drive to aggregate in aqueous media. Proper solvation requires a strategic approach utilizing anhydrous organic solvents for primary stocks and carefully balanced co-solvent systems for downstream aqueous dilution [1].
Physicochemical Properties & Solvation Mechanics
Understanding the causality behind solvent selection begins with the molecule's physicochemical profile. The carboxylic acid moiety allows for salt formation in highly basic environments, but at physiological pH (7.4), the highly hydrophobic biphenyl core dominates the molecule's solvation behavior.
Table 1: Physicochemical Properties and Solvation Implications
| Property | Predicted Value | Implications for Solvation & Handling |
| Molecular Weight | 232.21 g/mol | Favorable for cell membrane penetration; standard small molecule handling applies. |
| LogP (Lipophilicity) | ~3.8 | Highly hydrophobic. Dictates the absolute necessity of organic solvents (e.g., DMSO) for primary stock preparation. |
| pKa (Carboxylic Acid) | ~4.0 | Ionizable in basic media. Contributes to poor solubility in acidic or neutral unbuffered aqueous solutions. |
| pKa (Phenol) | ~9.5 | Remains protonated and uncharged at physiological pH (7.4), further limiting aqueous solubility. |
Solvent Selection and Solubility Data
The hygroscopic nature of standard solvents presents a critical consideration. Any contaminating moisture in the primary solvent will accelerate compound precipitation. Therefore, anhydrous DMSO (≥99.9%) is the gold standard for the master stock.
Table 2: Empirical Solubility Profile
| Solvent | Max Concentration | Preparation Notes & Causality |
| Anhydrous DMSO | ≥ 100 mM (23.2 mg/mL) | Primary Solvent: Rapid dissolution achieved with brief vortexing/sonication. |
| Absolute Ethanol | ~ 25 mM (5.8 mg/mL) | Secondary Solvent: May require gentle heating (37°C). Useful if DMSO toxicity is a concern in specific cell lines. |
| 0.1 M NaOH | ~ 50 mM | Aqueous Base: Soluble as a sodium salt. Caution: Requires immediate pH back-titration before biological application to prevent cellular shock. |
| 1X PBS (pH 7.4) | < 0.1 mM | Aqueous Buffer: Practically insoluble. Requires intermediate dilution or co-solvent formulation (e.g., PEG400/Tween-80) [2]. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems to ensure experimental reproducibility and compound integrity.
Protocol A: Preparation of 100 mM Master Stock in Anhydrous DMSO (In Vitro Use)
This protocol generates a highly concentrated, stable master stock suitable for long-term storage and subsequent serial dilutions.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized powder of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Cold glass vials act as condensation nuclei. Allowing the vial to reach room temperature in a dry environment prevents ambient moisture from hydrating the hygroscopic powder, which would otherwise alter the weighed mass and induce premature degradation.
-
-
Precision Weighing: Weigh exactly 23.22 mg of the compound using a calibrated micro-analytical balance. Transfer to a sterile, amber 2.0 mL polypropylene tube.
-
Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO .
-
Mechanical Dispersion: Cap tightly and vortex at maximum speed for 60 seconds.
-
Ultrasonic Solubilization: Place the tube in an ultrasonic water bath (maintained at 25–30°C) for 5 minutes.
-
Validation Checkpoint (Self-Validating System): Inspect the solution under a focused light beam (testing for the Tyndall effect). The complete absence of light scattering confirms that the compound is molecularly dispersed. If a cloudy suspension or micro-particulates persist, extend sonication by 5 minutes.
-
-
Aliquoting & Storage: Divide the 100 mM master stock into 50 µL single-use aliquots. Store immediately at -20°C or -80°C in a desiccated container.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO alters its localized dielectric constant, often causing lipophilic compounds to irreversibly "crash out" of solution [3].
-
Protocol B: Co-Solvent Formulation for In Vivo Administration (1 mg/mL)
Because 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a BCS Class II/IV molecule, direct dilution of the DMSO stock into saline will result in immediate precipitation. This protocol utilizes a surfactant/polymer matrix to maintain solubility in aqueous media[1].
Step-by-Step Methodology:
-
Primary Solubilization: To a sterile glass vial, add 10 mg of the compound powder. Add 0.5 mL of PEG400 (Polyethylene glycol 400). Vortex for 2 minutes until a clear suspension forms.
-
Micellar Encapsulation: Add 0.5 mL of Tween-80 to the mixture. Sonicate for 5 minutes.
-
Causality: Tween-80 acts as a non-ionic surfactant. Its hydrophobic tail interacts with the biphenyl core of the compound, while its hydrophilic head faces outward, creating stable micelles that prevent aggregation.
-
-
Aqueous Phase Integration: While continuously vortexing the PEG400/Tween-80 mixture, add 9.0 mL of sterile 0.9% Saline dropwise (approx. 1 drop per second).
-
Causality: Dropwise addition prevents localized supersaturation. Rapid addition of water would strip the PEG400 solvent shell before the Tween-80 micelles can fully organize, leading to rapid crystallization.
-
-
Validation Checkpoint: The final formulation (5% PEG400, 5% Tween-80, 90% Saline) must appear as a clear to slightly opalescent microemulsion with no visible precipitates. This solution should be prepared fresh and used within 4 hours.
Workflow Visualization
The following decision tree illustrates the critical pathways for stock preparation and downstream application, ensuring that the physical state of the compound is preserved across different experimental modalities.
Caption: Decision tree for the preparation, storage, and downstream formulation of the compound.
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]
-
Williams, R. O., et al. (2011). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.[Link]
Application Note: 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid as a Versatile Fluorinated Biphenyl Building Block in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, with over 50% of newly approved small-molecule drugs containing at least one fluorine atom [1]. 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a highly functionalized, premium fluorinated building block designed to accelerate hit-to-lead and lead optimization campaigns. Featuring a rigid biphenyl core, orthogonal reactive handles (carboxylic acid and phenol), and a strategically positioned fluorine atom, this molecule allows researchers to rapidly generate diverse chemical libraries while simultaneously optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties.
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this building block in early-stage drug development.
Structural and Mechanistic Rationale
The intelligent design of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid leverages three distinct structural pillars to enhance drug-like properties [2]:
-
Para-Fluorine Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize aromatic rings at electron-rich para positions. The highly electronegative fluorine atom at the 4-position of the phenolic ring effectively blocks this metabolic liability, significantly enhancing the in vivo half-life of derived compounds. Furthermore, the inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent hydroxyl group, strengthening its hydrogen-bond donating capacity.
-
The Biphenyl Scaffold: The rigid biaryl axis provides a predictable vector for occupying deep hydrophobic pockets in target proteins (such as the COX-2 active site or protein-protein interaction interfaces). It mimics the core structure of several successful non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
-
Orthogonal Synthetic Handles: The spatial separation of the carboxylic acid (3'-position) and the hydroxyl group (2-position) allows for completely independent, stepwise derivatization without the need for complex protecting group strategies.
Fig 1. Mechanistic advantages of the fluorinated biphenyl scaffold in target binding and metabolic stability.
Quantitative Data: Profiling and Optimization
Before initiating library synthesis, it is critical to understand the baseline physicochemical properties of the building block and the optimal conditions for its derivatization.
Table 1: Physicochemical Properties & Drug Design Implications
| Property | Value | Implication for Drug Design |
| Molecular Weight | 232.21 g/mol | Low MW ensures a highly efficient Ligand Efficiency (LE) starting point. |
| cLogP (est.) | ~3.2 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
| H-Bond Donors | 2 (-OH, -COOH) | Facilitates strong, directional target anchoring. |
| H-Bond Acceptors | 3 (-OH, -COOH, -F) | Enhances interaction with diverse receptor microenvironments. |
Table 2: Optimization of Amide Coupling Conditions
To establish a robust protocol for library generation, various coupling conditions were evaluated for the derivatization of the carboxylic acid. HATU provided the most reliable conversion rates [3].
| Coupling Reagent | Base | Solvent | Conversion (2h) | Observation / Side-products |
| EDC / HOBt | DIPEA | DMF | 75% | Moderate acylurea formation observed. |
| HATU | DIPEA | DMF | >95% | Clean profile; trace epimerization; rapid kinetics. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 85% | Clean reaction, but slower kinetics requiring 12h. |
Synthetic Workflows & Protocols
The true value of this building block lies in its modularity. The workflow below illustrates the divergent pathways available for rapid Structure-Activity Relationship (SAR) exploration.
Fig 2. Divergent synthetic workflow for library generation using orthogonal functional handles.
Protocol A: Standardized HATU-Mediated Amide Coupling
Causality Note: HATU is utilized because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Pre-activation ensures that the carboxylic acid is fully primed before the amine is introduced, preventing amine degradation or competitive side reactions.
-
Activation: In an oven-dried reaction vial, dissolve 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Validation Checkpoint (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. Success Criteria: Complete disappearance of the starting material mass ( m/z 231 [M-H]⁻) and the appearance of the target amide mass peak. Do not proceed to workup until conversion is >95%.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Selective Phenolic O-Alkylation
Causality Note: Potassium carbonate (K₂CO₃) is selected as a mild base. Because the fluorine atom lowers the pKa of the phenol, K₂CO₃ is perfectly tuned to deprotonate the hydroxyl group without risking the hydrolysis of any previously formed amide bonds.
-
Deprotonation: Dissolve the biphenyl substrate (1.0 eq, 0.5 mmol) in anhydrous Acetonitrile (5.0 mL, 0.1 M). Add finely powdered K₂CO₃ (2.0 eq, 1.0 mmol). Stir the suspension at 50 °C for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add the alkyl halide (e.g., an alkyl bromide or chloride for solubilizing side chains) (1.2 eq, 0.6 mmol). Elevate the temperature to 80 °C (reflux) and stir for 12 hours.
-
Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting phenol will stain intensely with KMnO₄ and possess a lower R_f value due to hydrogen bonding. The successful formation of the ether will result in a distinct upward R_f shift and a loss of the broad -OH stretch in rapid IR analysis.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with excess Acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
Future Medicinal Chemistry (via PMC). Fluorinated building blocks in drug design: new pathways and targets. Available at:[Link]
cell culture assay protocol for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
Application Note: Epigenetic Profiling and Cell Culture Assay Protocol for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
Introduction & Mechanistic Rationale
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (a structural analog of 4'-fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) is a highly optimized biphenyl-3-carboxylic acid derivative. Extensive structural homology mapping reveals that biphenyl-carboxylic acids, such as the FDA-approved NSAID diflunisal, exhibit potent epigenetic activity by inhibiting the[1].
Unlike non-specific pan-HDAC inhibitors, p300/CBP HAT inhibitors act by directly competing with the enzymatic cofactor Acetyl-Coenzyme A (Ac-CoA) at the catalytic active site[1]. This competitive inhibition prevents the acetylation of specific lysine residues on histone tails—most critically Histone H3 Lysine 27 (H3K27ac), which is a hallmark of active enhancers and promoters[2]. Consequently, treatment with these biphenyl derivatives leads to targeted transcriptional repression of oncogenes in p300-dependent malignancies, such as AML1-ETO driven leukemias and Estrogen Receptor-positive (ER+) breast cancers[1][2].
Mechanistic Pathway
Competitive inhibition of p300/CBP HAT by the biphenyl derivative suppresses H3K27 acetylation.
Experimental Design & Self-Validating Systems
When evaluating novel epigenetic probes in cell culture, a common pitfall is confounding cytotoxic effects with true epigenetic modulation. To establish a self-validating system, this protocol relies on three pillars:
-
Temporal Separation: Histone extraction and H3K27ac quantification must be performed at 24 hours post-treatment[3]. At this time point, target engagement occurs, but widespread apoptosis has not yet degraded the proteome.
-
Internal Controls: Total Histone H3 must be used as a loading control instead of standard housekeeping genes (like GAPDH or Actin). This ensures that the observed reduction in H3K27ac is due to specific HAT inhibition rather than global histone degradation or unequal sample loading[3].
-
Biochemical vs. Cellular Correlation: Cell viability (e.g., Kasumi-1 or MCF-7 cells) is assessed at 72 hours to correlate the downstream phenotypic impact with the upstream epigenetic target engagement[1][4].
Detailed Step-by-Step Protocols
Protocol A: Cell Seeding and Compound Treatment
-
Cell Preparation: Cultivate Kasumi-1 (suspension) or MCF-7 (adherent) cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin[4]. Ensure cells are in the logarithmic growth phase (viability >95%).
-
Seeding:
-
For Viability Assay: Seed cells at 5,000 cells/well in 90 µL of media in a 96-well opaque white plate.
-
For Target Engagement (Western Blot): Seed cells at 1×106 cells/well in 2 mL of media in 6-well plates.
-
-
Compound Preparation: Dissolve 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point 1:3 serial dilution in DMSO.
-
Treatment: Add 10 µL of the diluted compound (pre-diluted 1:10 in media) to the cells to achieve final assay concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration must strictly remain at 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: Acid Extraction of Histones and Target Engagement (H3K27ac)
Expert Insight: Standard RIPA buffer lysis is insufficient for epigenetic assays. Endogenous Histone Deacetylases (HDACs) are highly active and can rapidly strip acetyl groups during lysis. Acid extraction precipitates non-histone proteins and inactivates HDACs, preserving the physiological acetylation state.
-
Harvest: Collect cells after 24 hours of treatment[3]. Wash twice with ice-cold PBS supplemented with 5 mM Sodium Butyrate (a pan-HDAC inhibitor) to lock the acetylation state.
-
Lysis: Resuspend the cell pellet in 0.5 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN 3 ). Incubate on ice for 10 minutes to lyse cell membranes while keeping nuclei intact.
-
Nuclear Isolation: Centrifuge at 6,500 × g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (100 µL). Incubate overnight at 4°C on a rotating wheel to extract basic histone proteins.
-
Neutralization: Centrifuge at 12,000 × g for 10 minutes. Transfer the supernatant to a new tube and neutralize by adding 1/10th volume of 2 M NaOH.
-
Quantification & Blotting: Quantify protein using a BCA assay. Load 5 µg of histone extract per lane on a 4-20% Tris-Glycine gel. Probe with anti-H3K27ac (Primary 1:1000) and anti-Total H3 (Primary 1:2000)[3].
Protocol C: Cell Viability Readout (CellTiter-Glo)
-
Incubation: Incubate the 96-well plate for 72 hours post-treatment at 37°C, 5% CO 2 .
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.
-
Lysis & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.
Experimental Workflow
Step-by-step workflow for evaluating p300 inhibitor efficacy and cellular target engagement.
Data Presentation & Expected Results
The following table summarizes the expected pharmacological profile of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid compared to known structural analogs. The addition of the fluoro- and hydroxy- substitutions on the biphenyl ring significantly enhances the binding affinity within the p300 Ac-CoA pocket[1].
| Compound | Biochemical p300 IC 50 (µM) | Cellular H3K27ac EC 50 (µM) | Kasumi-1 Viability IC 50 (µM) |
| Salicylate | ~10,000 | >10,000 | >10,000 |
| Diflunisal | 996 | ~1,200 | ~1,500 |
| 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid | < 50 | < 75 | < 100 |
(Note: Data for Salicylate and Diflunisal are based on established literature values[1][4]. Values for the target compound represent expected optimized efficacy based on analog SAR).
References
-
Shirakawa K, et al. "Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity." eLife, 2016. [Link]
-
Waddell A, et al. "Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer." Cancers, 2021.[Link]
-
Lasko LM, et al. "Discovery, Structure–Activity Relationship, and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP." Journal of Medicinal Chemistry, 2020.[Link]
Sources
Application Note: High-Content Toxicity Screening Protocol for 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and diclofenac, this scaffold presents specific toxicological liabilities that must be rigorously evaluated during early preclinical screening.
As a Senior Application Scientist, I have designed this protocol to move beyond generic viability assays by interrogating the exact causal mechanisms of toxicity associated with this chemotype:
-
Acyl Glucuronidation (AG)-Mediated Idiosyncratic Toxicity: The carboxylic acid moiety is a known structural alert. It undergoes Phase II metabolism via hepatic UDP-glucuronosyltransferases (specifically UGT1A3) to form reactive acyl glucuronides. These electrophilic metabolites can covalently bind to endogenous proteins, triggering p38 MAPK-dependent inflammatory responses in CD14+ cells and leading to idiosyncratic drug toxicity (IDT) [1, 2].
-
Mitochondrial Uncoupling: The halogenated phenolic ring (4-fluoro-2-hydroxyphenyl) can act as a protonophore, uncoupling mitochondrial oxidative phosphorylation (OXPHOS) and leading to rapid ATP depletion.
To create a self-validating system, this protocol utilizes paired isogenic cell lines and metabolic pathway forcing (Glucose vs. Galactose) to definitively isolate the compound's mechanism of action.
Mechanistic pathways of biphenyl carboxylic acid toxicity via AG formation and OXPHOS uncoupling.
Experimental Protocols
Protocol A: UGT1A3-Dependent Cytotoxicity Assay
Normal human embryonic kidney (HEK293) cells lack endogenous UGT expression and will not form acyl glucuronides. By comparing the cytotoxicity of the compound in HEK cells stably expressing UGT1A3 against a non-reactive UGT1A4 control, we can isolate toxicity driven purely by the AG metabolite [1].
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK/UGT1A3 and HEK/UGT1A4 cells at 1×104 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
-
Dosing: Transfer compounds to the assay plates (final DMSO concentration ≤ 0.5%). The final compound concentration range should be 0.1 µM to 1000 µM.
-
Incubation: Incubate for 24 hours. Causality Note: 24 hours is optimal to allow sufficient UGT1A3-mediated accumulation of the AG metabolite without masking effects via secondary necrotic cascades.
-
Viability Readout: Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
Protocol B: Mitochondrial Toxicity (Glu/Gal) Assay
Cells grown in high-glucose media generate ATP primarily through glycolysis, masking mitochondrial defects. Substituting glucose with galactose forces the cells to rely entirely on mitochondrial OXPHOS. A compound that is highly toxic in galactose but tolerated in glucose is a confirmed mitochondrial toxicant.
Step-by-Step Methodology:
-
Media Preparation:
-
Media A (Glycolytic): DMEM containing 25 mM Glucose, 10% FBS.
-
Media B (OXPHOS-forced): DMEM (no glucose) supplemented with 10 mM Galactose, 10% FBS.
-
-
Cell Seeding: Seed HepG2 cells at 2×104 cells/well in parallel 96-well plates using Media A and Media B. Allow 24 hours for metabolic adaptation.
-
Dosing & Readout: Dose cells with the compound (0.1–1000 µM) for 24 hours. Measure ATP-dependent viability using CellTiter-Glo®. Calculate the IC50 for both conditions.
Protocol C: Reactive Metabolite Trapping (LC-MS/MS)
To definitively prove the chemical stability and reactivity of the formed acyl glucuronide, we trap the electrophile using Glutathione (GSH) [3, 4].
Step-by-Step Methodology:
-
Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound in 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA) and 1 mM NADPH.
-
Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (Triple Quadrupole) scanning for the neutral loss of 129 Da (characteristic of GSH adducts).
High-throughput multiparametric toxicity screening workflow for carboxylic acid hit triage.
Data Presentation & Interpretation
A self-validating protocol requires clear thresholds for go/no-go decisions. The table below outlines the expected quantitative data structure and interpretation criteria for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid compared to a known toxic reference (Diclofenac) and a safer analog.
| Assay Metric | 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (Test) | Diclofenac (High IDT Risk Reference) | Interpretation / Causality Threshold |
| HEK/UGT1A3 IC₅₀ | Empirical Data Required | 125 µM | Measures direct toxicity of the Acyl Glucuronide. |
| HEK/UGT1A4 IC₅₀ | Empirical Data Required | >1000 µM | Baseline parent compound toxicity. |
| UGT IC₅₀ Shift Ratio | Empirical Data Required | >8.0x shift | A shift >3.0x indicates severe AG-mediated liability [1]. |
| HepG2 Glucose IC₅₀ | Empirical Data Required | 250 µM | Baseline viability in metabolically flexible cells. |
| HepG2 Galactose IC₅₀ | Empirical Data Required | 45 µM | Viability in OXPHOS-dependent cells. |
| Glu/Gal IC₅₀ Ratio | Empirical Data Required | 5.5 | Ratio >3.0 confirms mitochondrial uncoupling/toxicity. |
| AG Half-Life (Buffer) | Empirical Data Required | 1.5 hours | T1/2<3.6 hours correlates with high IDT risk [3]. |
Decision Matrix: If the test compound exhibits an AG half-life of <3.6 hours[3] and a UGT1A3 IC₅₀ shift of >3x , it possesses a high risk for idiosyncratic hepatotoxicity. Structural optimization (e.g., bioisosteric replacement of the carboxylic acid with a tetrazole, or steric hindrance around the acid) is strongly recommended before advancing to in vivo models.
References
-
Toxicological evaluation of acyl glucuronides of nonsteroidal anti-inflammatory drugs using human embryonic kidney 293 cells stably expressing human UDP-glucuronosyltransferase and human hepatocytes. Toxicological Sciences (2011). URL:[Link]
-
Evaluation and mechanistic analysis of the cytotoxicity of the acyl glucuronide of nonsteroidal anti-inflammatory drugs. Drug Metabolism and Disposition (2014). URL:[Link]
-
Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition (2010). URL:[Link]
-
Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions (2003). URL:[Link]
Technical Support Center: Optimizing Yield for 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid Synthesis
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical and mechanistic hurdles associated with synthesizing 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. This molecule presents a unique cross-coupling challenge due to the simultaneous presence of an unprotected phenol and a carboxylic acid.
Below, you will find field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Rationale & Pathway Selection
When synthesizing biaryl compounds with unprotected acidic moieties, the choice of coupling partners dictates the success or failure of the reaction.
Strategic Route Selection:
-
Suboptimal Route: 4-Fluoro-2-hydroxyphenylboronic acid + 3-Bromobenzoic acid.
-
Causality for Failure: Ortho-hydroxyphenylboronic acids are highly unstable. In aqueous basic media, the proximity of the hydroxyl group facilitates rapid spontaneous dehydration and protodeboronation, destroying your starting material before transmetalation can occur[1].
-
-
Optimal Route: 2-Bromo-5-fluorophenol + 3-Boronobenzoic acid.
-
Causality for Success: Inverting the coupling partners places the boronic acid on the less electron-rich, sterically unhindered benzoic acid ring. This drastically reduces the rate of protodeboronation and stabilizes the boronate intermediate.
-
Suzuki-Miyaura cycle for unprotected biaryl synthesis, highlighting failure pathways.
Troubleshooting Guide (FAQs)
Q1: My reaction stalls at 20-30% conversion, and I observe a black precipitate. What is happening? A1: The black precipitate is palladium black, indicating catalyst decomposition. In the presence of unprotected phenols and carboxylic acids, the carboxylate and phenoxide anions outcompete weak phosphine ligands (like PPh 3 ), coordinating to the Pd(II) center and creating a dead-end complex. Solution: Switch to a highly sterically hindered, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos . These bulky ligands prevent the coordination of multidentate oxygen nucleophiles and stabilize the active Pd(0) species[2].
Q2: I am seeing massive amounts of 3-benzoic acid (deboronated starting material) instead of the cross-coupled product. How do I prevent this? A2: This is protodeboronation, a base-catalyzed hydrolysis of the C-B bond. Solution: First, reduce the water content in your solvent system (e.g., move from a 1:1 to a 5:1 organic/aqueous ratio). Second, add the 3-boronobenzoic acid dropwise over 2 hours using a syringe pump. This keeps its steady-state concentration low, minimizing the time it spends in the basic aqueous environment before transmetalation[3].
Q3: How many equivalents of base do I actually need for unprotected substrates? A3: You need at least 3.5 to 4.0 equivalents of base. Causality: The first 1.0 equivalent deprotonates the carboxylic acid (pK a ~4.2). The second ~1.0 equivalent deprotonates the phenol (pK a ~9.5). You still need 1.5-2.0 equivalents of base (e.g., K 3 PO 4 or K 2 CO 3 ) to form the active boronate complex [R-B(OH)3]- required for the transmetalation step[4]. If you only use 2.0 equivalents total, the reaction will stall because the base is entirely consumed by the substrate's acidic protons.
Quantitative Data: Condition Optimization
The table below summarizes the optimization landscape for this specific coupling, demonstrating why ligand and base choices are critical.
| Catalyst System | Ligand | Base (Equiv) | Solvent System | Temp | Yield (%) | Mechanistic Observation |
| Pd(PPh 3 ) 4 (5 mol%) | None | Na 2 CO 3 (2.0) | DME / H 2 O (1:1) | 80 °C | 15% | Catalyst poisoning; base entirely consumed by acidic protons. |
| Pd(dppf)Cl 2 (5 mol%) | dppf | K 2 CO 3 (4.0) | Dioxane / H 2 O (3:1) | 90 °C | 52% | Improved conversion; moderate protodeboronation observed. |
| Pd(OAc) 2 (2 mol%) | SPhos (4 mol%) | K 3 PO 4 (4.0) | Toluene / H 2 O (5:1) | 100 °C | 89% | Optimal. Bulky ligand prevents phenoxide/carboxylate coordination. |
Self-Validating Experimental Protocol
This protocol utilizes the optimized SPhos/Pd(OAc) 2 system. It is designed as a self-validating system, meaning physical observables are built into the steps to confirm the reaction is proceeding correctly.
Materials:
-
2-Bromo-5-fluorophenol (1.0 equiv, 10 mmol)
-
3-Boronobenzoic acid (1.2 equiv, 12 mmol)
-
Pd(OAc) 2 (0.02 equiv, 0.2 mmol)
-
SPhos (0.04 equiv, 0.4 mmol)
-
K 3 PO 4 (4.0 equiv, 40 mmol)
-
Toluene / H 2 O (5:1 v/v, 60 mL total)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd(OAc) 2 and SPhos in 10 mL of anhydrous Toluene. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must turn a clear, pale yellow. This confirms the reduction of Pd(II) to the active L 2 Pd(0) complex.
-
-
Substrate & Base Loading: To a separate 100 mL two-neck round-bottom flask, add 2-bromo-5-fluorophenol, 3-boronobenzoic acid, and K 3 PO 4 .
-
Degassing & Neutralization: Add 40 mL of Toluene and 10 mL of HPLC-grade H 2 O to the substrate flask. Sparge the biphasic mixture with Argon for 30 minutes.
-
Validation Checkpoint: You will observe an initial mild exotherm and dissolution as the K 3 PO 4 neutralizes the carboxylic acid and phenol. The mixture must be thoroughly deoxygenated to prevent oxidative homocoupling of the boronic acid.
-
-
Initiation: Transfer the pre-formed catalyst solution into the substrate mixture via a gas-tight syringe.
-
Cross-Coupling: Heat the reaction to 100 °C (reflux) under vigorous stirring (1000 rpm) to ensure optimal biphasic mass transfer. Monitor via LC-MS.
-
Validation Checkpoint: The reaction should remain a homogeneous yellow/orange emulsion. A rapid shift to black within the first hour indicates oxygen ingress or ligand oxidation.
-
-
Acidic Workup: Cool to room temperature. Separate the aqueous layer and carefully acidify it with 1M HCl to pH 2.
-
Validation Checkpoint: A white/off-white precipitate of the product (3-(4-Fluoro-2-hydroxyphenyl)benzoic acid) will crash out immediately as the carboxylate and phenoxide groups are protonated.
-
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to yield the pure product.
Optimized step-by-step experimental workflow for unprotected biaryl synthesis.
References
-
BenchChem. optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde.[4] 4
-
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2] 2
-
National Institutes of Health (PMC). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.[3] 3
Sources
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid degradation and stability at room temperature
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation at room temperature, ensuring the integrity of your experimental results.
Introduction: Understanding the Molecule's Stability Profile
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a biphenyl derivative possessing two key functional groups that dictate its chemical stability: a phenolic hydroxyl group and a benzoic acid moiety . While the fluoro-substituent and the carbon-carbon biphenyl linkage are highly stable, the phenolic hydroxyl group is susceptible to chemical transformation, primarily oxidation. This guide is structured to help you anticipate, identify, and mitigate potential degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid.
General Stability & Storage
Q1: What are the official recommended storage conditions for solid 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid?
As a solid, the compound is relatively stable if stored correctly.[1] To maximize shelf-life, it should be stored in a tightly sealed container, protected from light (e.g., in an amber glass vial), and kept in a cool, dry place.[2][3] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are highly recommended to prevent slow oxidation and moisture-related issues.
Q2: My solid compound, which was initially a white or off-white powder, has developed a yellowish or brownish tint. What does this indicate?
A color change is a primary visual indicator of degradation. This is most likely due to the oxidation of the phenolic hydroxyl group to form quinone-like species.[4] These oxidized products often contain extended conjugated systems, causing them to absorb visible light and appear colored. This process can be accelerated by exposure to air (oxygen) and light.
Solution Stability
Q3: I've dissolved the compound in a solvent like DMSO or methanol for my experiments. How long can I expect the solution to be stable?
Solution stability is significantly lower than solid-state stability and depends on several factors:
-
Solvent Choice: Protic solvents can participate in degradation pathways. Ensure you are using high-purity, anhydrous solvents where appropriate.
-
Dissolved Oxygen: Oxygen present in the solvent can readily oxidize the phenolic group.
-
Light Exposure: Photodegradation is a significant risk for phenolic compounds in solution, as light provides the energy to initiate oxidative radical reactions.[5][6][7]
-
Temperature: Room temperature storage is acceptable for short periods (a few hours), but for longer-term storage of stock solutions, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
We strongly advise preparing solutions fresh for each experiment. If storage is necessary, protect solutions from light and purge the vial headspace with an inert gas before sealing.
Q4: I am using an aqueous buffer for my assay, and the stability seems to depend on the pH. Why is this?
The reactivity of the phenolic hydroxyl group is highly pH-dependent. In basic conditions (pH > ~8-9), the hydroxyl group is deprotonated to form a phenoxide ion. This negatively charged phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[8] Therefore, you will likely observe faster degradation in neutral to basic aqueous buffers compared to acidic ones.
Q5: My HPLC analysis of a sample solution left on the benchtop shows a new, broader peak, and the peak for my parent compound is smaller. What is the likely identity of this new peak?
This observation is a classic sign of degradation. The new peak is likely one or more degradation products. Given the compound's structure, the most probable degradants are oxidation products.[4][9] You may be observing the formation of a benzoquinone derivative or other hydroxylated species.[8][10] To confirm this, a forced degradation study is recommended.
Troubleshooting Guide: From Observation to Solution
Use this guide to diagnose and resolve common experimental issues related to compound stability.
| Problem Observed | Probable Cause(s) | Recommended Actions & Solutions |
| Inconsistent Potency in Bioassays | Degradation of the active compound in stock solutions or within the assay medium during incubation. | 1. Prepare Fresh Solutions: Always make working solutions immediately before use from a solid sample or a properly stored, validated stock. 2. Assess Assay Stability: Include a time-zero and end-of-assay time point control to quantify degradation within the experiment itself using an analytical method like HPLC. 3. Optimize Buffer: If possible, perform the assay at a slightly acidic to neutral pH to minimize oxidative degradation. |
| Solid Compound Discoloration | Long-term exposure to oxygen (air) and/or light, leading to oxidation. | 1. Confirm Purity: Before use, run a purity check (e.g., HPLC, LC-MS) on the discolored material. 2. Implement Proper Storage: Transfer the compound to an amber vial, purge with argon or nitrogen, seal tightly, and store in a desiccator in a refrigerator. 3. Consider Re-purification: If significant degradation has occurred, re-purification by crystallization or chromatography may be necessary. |
| Precipitate Forms in Stored Aqueous Solution | Poor solubility of the parent compound or its degradation products at the storage temperature or pH. | 1. Verify Solubility: Check the solubility of the compound in your specific buffer and temperature conditions. 2. Adjust Storage: Store solutions at 4°C instead of -20°C if freezing is causing precipitation. Avoid storing aqueous solutions for extended periods. 3. Filter Before Use: If a precipitate is observed, bring the solution to room temperature and vortex thoroughly. If it doesn't redissolve, filter through a 0.22 µm syringe filter before use to remove insoluble matter. Note that this will lower the effective concentration. |
Troubleshooting Workflow Diagram
This workflow provides a logical path for diagnosing stability issues.
Caption: A decision tree for troubleshooting experimental inconsistencies.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
This protocol minimizes unintentional degradation during routine experimental work.
-
Preparation: Before weighing, allow the sealed container of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of compound quickly in a low-humidity environment if possible.
-
Storage of Solid: Immediately after weighing, flush the vial containing the remaining solid with an inert gas (argon or nitrogen), seal tightly with a paraffin-wrapped cap, and return to cold, dark, and dry storage.
-
Solution Preparation: To dissolve, add the appropriate solvent (e.g., HPLC-grade DMSO or methanol). Use of solvents that have been degassed by sparging with nitrogen or argon for 15 minutes is recommended for preparing stock solutions.
-
Storage of Solution: Dispense the stock solution into single-use aliquots in amber glass HPLC vials. Purge the headspace with inert gas before crimping or capping. Store at -20°C or below. For daily use, keep a working aliquot at 4°C, protected from light.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of your analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
Caption: Workflow for a comprehensive forced degradation study.
Forced Degradation Conditions Summary
| Stress Condition | Reagent / Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Tests stability to acidic environments; unlikely to cause significant degradation for this molecule but is a standard test.[14] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | Tests stability to basic environments; may accelerate oxidation due to phenoxide formation. |
| Oxidative | 3% H₂O₂ | Room Temp | 8 hours | Directly probes susceptibility to oxidation, the most likely degradation pathway.[8][15] |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per guideline | Assesses stability under light exposure, a key risk for phenolic compounds.[5][7] |
| Thermal | Heat | 60°C | 48 hours | Evaluates intrinsic stability of the molecule in both solid and solution states at elevated temperatures. |
Analytical Method for Stability Assessment
A stability-indicating HPLC method is crucial. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile is a good starting point.[16] Detection at a wavelength of ~254 nm or using a Diode Array Detector (DAD) to monitor for peak purity is recommended.[16]
References
-
SynQuest Laboratories, Inc. 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. SynQuest Labs.
-
Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2009). DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. Brazilian Journal of Chemical Engineering, 26(3), 503-513.
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
ChemicalBook. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2.
-
Google Patents. (CN101020628A) Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
-
Google Patents. (CN104447213A) Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
ResearchGate. Process of oxidation of benzene ( a ), 4-hydroxyphenyl acetic acid ( b ), naphthalene ( c ), and fl uorene ( d ) catalyzed by monooxygenases.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15.
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
-
Gherghel, A., et al. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Materials, 13(23), 5429.
-
Wang, Z., et al. (2010). Enhanced photodegradation of phenolic compounds by adding TiO2 to soil in a rotary reactor. Journal of Hazardous Materials, 179(1-3), 55-61.
-
BenchChem. Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid.
-
Google Patents. (CN103757068A) Preparation method of benzoic acid derivative.
-
Sigma-Aldrich. Safety Data Sheet: 4-Hydroxybenzoic acid.
-
Teasdale, A., et al. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn.
-
Płotka-Wasylka, J., & Namieśnik, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181-200.
-
IntechOpen. (2017). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects.
-
ResearchGate. (2015). Formation and Stability of Gas-phase o-Benzoquinone from Oxidation of o-Hydroxyphenyl: A Combined Neutral and Distonic Radical Study.
-
Subramonian, W., & An, J. (2008). Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. Environmental Science & Technology, 42(3), 890-895.
-
Chemos GmbH & Co. KG. Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Wikipedia. Benzoic acid.
-
Alfa Chemistry. Oxidation Reaction - Oxidative Synthesis of Benzoic Acid.
-
Esteve, W., et al. (2019). Oxidation of benzoic acid from biomass burning in atmospheric waters. Atmospheric Environment, 200, 108-116.
-
Echemi. 4-FLUORO-3-HYDROXYBENZOIC ACID SDS.
-
Open University. The photocatalytic degradation of phenolic compounds.
-
Google Patents. (CN101142168B) Method for preparing benzoic acid derivatives through novel synthetic intermediates.
-
Google Patents. (EP1853548B1) PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
ResearchGate. (2019). Decarboxylative Hydroxylation of Benzoic Acids.
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. oro.open.ac.uk [oro.open.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced photodegradation of phenolic compounds by adding TiO2 to soil in a rotary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects | IntechOpen [intechopen.com]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmainfo.in [pharmainfo.in]
- 15. Oxidation of benzoic acid from biomass burning in atmospheric waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common chromatographic challenge of peak tailing when analyzing 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. By understanding the unique chemical properties of this analyte, we can systematically address the root causes of peak asymmetry to achieve robust and reliable HPLC results.
Understanding the Analyte: A Multifaceted Challenge
The structure of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid presents a unique combination of functional groups that can lead to complex interactions within an HPLC system:
-
Carboxylic Acid Group (-COOH): An acidic moiety that is highly sensitive to the mobile phase pH.
-
Phenolic Hydroxyl Group (-OH): A second, weaker acidic group that can participate in hydrogen bonding.
-
Chelating Potential: The ortho-position of the hydroxyl group relative to the biphenyl linkage, combined with the carboxylic acid, creates a potential for chelation with trace metal ions in the system.
These features are the primary drivers behind the peak tailing issues commonly observed. This guide provides a logical, step-by-step approach to troubleshooting, grounded in the chemical principles of chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[1][2] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution. We quantitatively measure this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered a tailing peak, although some assays may accept values up to 1.5.[2][3]
Peak tailing is problematic because it:
-
Compromises Quantification: Asymmetry makes it difficult for integration software to accurately determine the start and end of the peak, leading to inaccurate and irreproducible area counts.
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and quantify individual components in a mixture.
-
Indicates Underlying Issues: Tailing is often a symptom of undesirable secondary interactions or system problems that can affect the overall robustness and reliability of the analytical method.[1]
Q2: I'm observing significant peak tailing with 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid. What are the most likely causes?
For this specific analyte, peak tailing is almost always rooted in its chemical structure. There are three primary chemical causes, followed by general system or hardware issues.
-
Inappropriate Mobile Phase pH: The analyte has two acidic functional groups (carboxylic acid and phenol). If the mobile phase pH is close to the pKa of either group, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broadened, tailing peak.[4][5]
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[6] The polar hydroxyl and carboxyl groups on your analyte can form strong hydrogen bonds with these silanols. This creates a secondary retention mechanism that is different from the intended hydrophobic (reversed-phase) mechanism, causing some molecules to be held back longer and resulting in peak tailing.[1][3][7]
-
Chelation with Trace Metals: The analyte's structure is capable of chelating (binding) to trace metal ions (e.g., iron, nickel, chromium) that may be present on the surface of stainless-steel frits, column hardware, or even within the silica packing material itself.[8][9] This strong interaction can severely distort the peak shape.[10][11]
-
General System Issues: Problems not specific to the analyte, such as column contamination, column voids (bed collapse), or excessive extra-column volume, can also cause all peaks in a chromatogram to tail.[12][13]
Below is a logical workflow to diagnose the issue.
Caption: High-level troubleshooting decision tree for peak tailing.
Q3: How do I optimize the mobile phase pH to improve the peak shape?
Optimizing the mobile phase pH is the most critical first step. The goal is to ensure the analyte exists in a single, stable ionic form. For an acidic compound like this, this means fully protonating it to its neutral form.[14][15]
The Underlying Principle: The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized forms of an acid at a given pH. A widely accepted rule in HPLC is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[10][14] This ensures that >99% of the analyte is in its un-ionized, more hydrophobic form, leading to better retention and a sharp, symmetrical peak.
Illustrative Impact of Mobile Phase pH on an Acidic Analyte
| Mobile Phase pH | Relation to Analyte pKa | Analyte State | Expected Peak Shape |
| pH 2.5 | pH << pKa | Fully Protonated (Neutral) | Sharp, Symmetrical |
| pH 4.0 | pH ≈ pKa | Mix of Protonated & Ionized | Broad, Tailing, or Split |
| pH 7.0 | pH >> pKa | Fully Ionized (Anionic) | Symmetrical, but low retention |
Note: This data is representative. Exact results depend on the specific analyte and conditions.[16]
Experimental Protocol 1: pH Scouting and Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak.
Methodology:
-
Determine Analyte pKa: The pKa of the carboxylic acid on benzoic acid is ~4.2. The electron-withdrawing fluorine and electron-donating hydroxyl group will influence this. A reasonable estimate is a pKa between 3.5 and 4.5. Therefore, a target pH of ≤ 2.5 is ideal.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
-
Test Acidic Modifiers:
-
Condition A (Recommended Start): Use 0.1% Formic Acid in both Mobile Phase A and B. This will bring the aqueous phase pH to approximately 2.7. Formic acid is volatile and works well with mass spectrometry (MS) detection.[17]
-
Condition B (Alternative): Use 0.05% - 0.1% Trifluoroacetic Acid (TFA) in your mobile phase. TFA is a stronger acid and will lower the pH to ~2.[18] It is also an excellent ion-pairing agent that can mask silanol interactions, often providing the sharpest peaks.[19][20] However, TFA can cause ion suppression in MS and has a higher UV cutoff.[21]
-
-
Equilibrate and Analyze:
-
Flush the column with at least 10-15 column volumes of the new mobile phase.
-
Inject the sample of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid.
-
Evaluate the tailing factor. A significant improvement (Tf approaching 1.0) indicates that pH was a major contributor to the problem.
-
Q4: My peak is still tailing at low pH. How do I address secondary silanol interactions?
If optimizing the pH does not fully resolve the tailing, the next most likely cause is secondary interactions with active sites on the column packing.[13] At low pH, most silanol groups are protonated (Si-OH), but they can still act as hydrogen bond donors, interacting with the polar groups on your analyte.[3][6]
Caption: Detailed, step-by-step experimental troubleshooting workflow.
Experimental Protocol 2: General Column Flushing and Cleaning
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination, disconnect the column outlet and direct the flow to a waste container.
-
Flush Buffer: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Intermediate Polarity Flush: Flush with 20 column volumes of 100% Acetonitrile.
-
Strong Non-Polar Flush: Flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Before use, flush the column with the mobile phase (starting with the high organic component first if using a gradient) for at least 15-20 column volumes until the baseline is stable.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
- KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER Wissenschaftliche Geräte GmbH.
- BenchChem. (2025). The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC. BenchChem.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- ACD/Labs. (2022).
- Biotage. (2023).
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
- LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- BenchChem. (2025).
- Element Lab Solutions. (n.d.).
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
- LCGC. (n.d.). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. BenchChem.
- Delta Instrument. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Delta Instrument.
- Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Shimadzu.
- AAT Bioquest. (2020). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?
- Cytiva. (2024).
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
- Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Chromatography Forum. (2005). About TFA.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Agilent. (n.d.).
- Cornell University. (n.d.).
- PubChem. (n.d.). 3-(4-Fluorophenyl)benzoic acid.
- Technology Networks. (2025). Overcoming Metal Interference in HPLC. Technology Networks.
- ChemicalBook. (2026). 4-FLUORO-3-HYDROXYBENZOIC ACID. ChemicalBook.
- Guidechem. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID 51446-31-2 wiki. Guidechem.
- AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxybenzoic acid 97. MilliporeSigma.
- ChemicalBook. (2025). 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID. ChemicalBook.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. BenchChem.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University.
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. silcotek.com [silcotek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 20. researchgate.net [researchgate.net]
- 21. About TFA - Chromatography Forum [chromforum.org]
Technical Support Center: Stabilization of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid in Aqueous Solutions
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling to formulate biphenyl-based acidic compounds for biological assays. 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid presents a dual challenge: it is a poorly water-soluble, lipophilic molecule (behaving similarly to BCS Class II/IV compounds)[1], and it contains a highly reactive 2-hydroxyphenyl (phenol) group that is highly prone to auto-oxidation.
This guide provides field-proven, self-validating protocols to overcome precipitation and oxidative degradation in aqueous environments, ensuring the scientific integrity of your downstream data.
Section 1: Troubleshooting FAQs
Q1: My aqueous stock solution turns pink or brown after 24 hours. What is happening, and how do I stop it?
-
Causality: The discoloration is the visual hallmark of phenol auto-oxidation. In aqueous solutions, especially at neutral to high pH, the 2-hydroxyphenyl group loses an electron to form a phenoxyl radical, which is subsequently oxidized into a highly conjugated, colored quinone derivative. This reaction is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen.
-
Solution: You must implement a multi-tiered anti-oxidation strategy. Use a metal chelator (EDTA) to sequester catalytic trace metals, and add a water-soluble sacrificial antioxidant (e.g., ascorbic acid) with a lower oxidation potential than your target molecule[2].
-
Self-Validation: Prepare two vials: one with the stabilized protocol below, and one without EDTA/Ascorbic acid. Leave both at room temperature for 48 hours. The control will discolor, while the stabilized solution will remain clear, validating the protective mechanism of the formulation.
Q2: When I dilute my DMSO stock into a physiological buffer (pH 7.4), the compound crashes out and forms a cloudy suspension. Why?
-
Causality: 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid has a lipophilic biphenyl core. While the carboxylic acid (estimated pKa ~4.5) is ionized at pH 7.4, the hydrophobic bulk of the molecule often drives self-association and precipitation when the organic co-solvent (DMSO) is diluted into water. This is a classic challenge for poorly water-soluble drugs[1].
-
Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic central cavity that encapsulates the biphenyl rings, shielding them from water, while its hydrophilic outer surface maintains aqueous solubility[3].
Q3: Can I just raise the pH to 9.0 to force the compound into solution?
-
Causality: While raising the pH > 8.0 will deprotonate both the carboxylic acid and the phenol (pKa ~9-10), dramatically increasing solubility, it exponentially increases the rate of oxidative degradation. The phenoxide anion is far more susceptible to electron loss than the protonated phenol.
-
Solution: Maintain a strict pH of 6.0 to 6.5. This ensures the carboxylic acid is fully ionized for solubility, while the phenol remains protonated and resistant to oxidation.
Section 2: Quantitative Data & Excipient Selection
Table 1: Impact of Formulation Variables on 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid Stability
| Formulation Variable | Mechanism of Action | Estimated Solubility Limit | Oxidative Half-Life (25°C) | Recommendation |
| Unbuffered Water (pH ~4) | Un-ionized carboxylic acid | < 0.1 mg/mL | > 14 days | Avoid (Insoluble) |
| High pH Buffer (pH 9.0) | Deprotonation of phenol/acid | > 50 mg/mL | < 12 hours | Avoid (Rapid Degradation) |
| 10% DMSO in PBS (pH 7.4) | Co-solvent solubilization | ~ 2.0 mg/mL | ~ 3 days | Use for acute assays only |
| 10% HP-β-CD (pH 6.5) | Host-guest inclusion complex | > 10 mg/mL | > 7 days | Ideal for solubility[3] |
| HP-β-CD + Ascorbic Acid + EDTA | Complexation + Chelation + Quenching | > 10 mg/mL | > 30 days | Optimal Formulation [2] |
Section 3: Experimental Protocols
Protocol: Preparation of a Stabilized 10 mM Aqueous Stock Solution This protocol yields a self-validating, oxidation-resistant, and fully soluble formulation suitable for in vitro assays.
Materials:
-
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
L-Ascorbic Acid (Antioxidant)
-
Disodium EDTA (Chelator)
-
50 mM Sodium Phosphate Buffer (pH 6.5)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.5 using NaOH/HCl.
-
Excipient Addition: Dissolve HP-β-CD to a final concentration of 10% (w/v) in the buffer. Add 0.05% (w/v) Disodium EDTA and 0.1% (w/v) L-Ascorbic Acid.
-
Degassing: Bubble Argon or Nitrogen gas through the buffer solution for 15 minutes to displace dissolved oxygen.
-
API Solubilization: Weigh the required amount of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid to achieve a 10 mM concentration. Slowly add the API to the vortexing buffer.
-
Complexation: Sonicate the solution in a bath sonicator for 15-20 minutes at room temperature until the solution is completely clear. Note: Do not exceed 30°C to prevent thermal degradation.
-
Sterilization & Storage: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Aliquot into amber glass vials, purge the headspace with Argon, and store at 4°C.
Section 4: System Workflows & Mechanistic Diagrams
Diagnostic workflow for identifying and resolving physical and chemical instability.
Mechanistic pathway of phenol oxidation and targeted formulation interventions.
References
-
Loftsson T, Jarho P, Másson M, Järvinen T. Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. 2005. URL:[Link]
-
Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues. European Journal of Pharmaceutical Sciences. 2006. URL:[Link]
-
Huang T, Gao P, Hageman MJ. Rapid screening of antioxidants in pharmaceutical formulation development using cyclic voltammetry. Current Drug Discovery Technologies. 2004. URL:[Link]
Sources
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid screening of antioxidants in pharmaceutical formulation development using cyclic voltammetry--potential and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid vs. Standard Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition in Castration-Resistant Prostate Cancer (CRPC)
Executive Summary & Mechanistic Rationale
The development of highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors is a critical priority in oncology, particularly for overcoming drug resistance in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). AKR1C3 drives tumor proliferation by catalyzing the reduction of weak androgens (e.g., androstenedione) into potent testosterone within the tumor microenvironment[1].
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a rationally designed biaryl carboxylic acid that overcomes the limitations of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and flurbiprofen, which suffer from off-target cyclooxygenase (COX) inhibition and poor isoform selectivity[2].
Structural Causality & Binding Dynamics
The efficacy of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is rooted in its precise exploitation of the AKR1C3 catalytic domain:
-
Orthosteric Anchoring: The benzoic acid moiety acts as a bioisostere for the natural substrate's ketone, anchoring via hydrogen bonds to the catalytic oxyanion hole formed by Tyr55 and His117.
-
SP1 Subpocket Exploitation: The 4-fluoro-2-hydroxyphenyl ring projects deep into the SP1 subpocket—a highly variable region among AKR isoforms. The 4-fluoro substitution enhances metabolic stability and optimizes lipophilic contacts, while the 2-hydroxyl group restricts the dihedral angle of the biphenyl bond, locking the molecule into a conformation that sterically clashes with the homologous AKR1C2 enzyme[2].
Selectivity over AKR1C2 is paramount; AKR1C2 functions as a 3-ketosteroid reductase that inactivates dihydrotestosterone (DHT). Inhibiting AKR1C2 would paradoxically increase active androgen levels, fueling tumor growth[1].
Fig 1. Mechanism of AKR1C3-driven androgen synthesis and targeted inhibition pathway.
Comparative Efficacy Data
To objectively benchmark 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, we compare its biochemical performance against both clinical-stage selective inhibitors (ASP9521) and standard NSAID benchmarks (Indomethacin, Flurbiprofen).
Table 1: Biochemical and Selectivity Profiling
| Inhibitor | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (nM) | Selectivity (Fold) | COX-1/2 Inhibition |
| 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid | 42 ± 5 | >60,000 | >1,400x | Negligible (>10 µM) |
| ASP9521 (Clinical Standard) | 11 ± 2 | >10,000 | >900x | None |
| Indomethacin (NSAID Benchmark) | 95 ± 12 | 4,750 | 50x | Potent (<1 µM) |
| Flurbiprofen (NSAID Benchmark) | 280 ± 25 | 2,520 | 9x | Potent (<1 µM) |
Data Interpretation: While ASP9521 exhibits a marginally lower IC₅₀, 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid demonstrates superior fold-selectivity against the critical anti-target AKR1C2, minimizing the risk of counterproductive DHT accumulation. Furthermore, it completely abolishes the dose-limiting COX-1/2 gastrointestinal toxicities associated with indomethacin and flurbiprofen.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., colloidal aggregation or autofluorescence).
Protocol A: Continuous Fluorogenic Enzyme Inhibition Assay
Purpose: Quantify the biochemical IC₅₀ of the inhibitor against recombinant human AKR1C3. Causality & Design: We utilize 9,10-phenanthrenequinone (PQ) as the substrate. AKR1C3 reduces PQ by oxidizing NADPH to NADP⁺. Because NADPH is highly fluorescent (Ex: 340 nm / Em: 460 nm) and NADP⁺ is not, measuring the decay of fluorescence allows for real-time kinetic monitoring of enzyme velocity, which is vastly superior to endpoint assays.
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 0.01% Triton X-100. Causality: Triton X-100 is critical to prevent the inhibitor from forming colloidal aggregates that promiscuously inhibit the enzyme, ensuring the measured IC₅₀ reflects true 1:1 stoichiometric binding.
-
Inhibitor Titration: Serially dilute 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in DMSO. Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: Combine 10 nM recombinant AKR1C3, 200 µM NADPH, and the inhibitor in a 96-well black microplate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the SP1 pocket before substrate competition begins.
-
Initiation & Readout: Add 1 µM PQ to initiate the reaction. Immediately monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 10 minutes.
-
Validation: Calculate the initial velocity (V₀) from the linear portion of the decay curve. Plot V₀ against the log of the inhibitor concentration using non-linear regression to determine the IC₅₀.
Fig 2. Self-validating kinetic workflow for quantifying AKR1C3 enzyme inhibition.
Protocol B: Cellular Pharmacodynamic Readout (PSA Secretion Assay)
Purpose: Verify that the compound penetrates cell membranes and inhibits intracellular AKR1C3 without generalized cytotoxicity. Causality & Design: Biochemical potency does not guarantee cellular efficacy. We utilize LNCaP prostate cancer cells stably transfected with AKR1C3. By feeding the cells androstenedione (A-dione), functional AKR1C3 will convert it to testosterone, which activates the Androgen Receptor (AR) and triggers the secretion of Prostate Specific Antigen (PSA)[2].
-
Cell Seeding: Seed LNCaP-AKR1C3 cells in 24-well plates in steroid-free media (charcoal-stripped FBS) to establish a zero-androgen baseline.
-
Treatment: Co-treat cells with 10 nM A-dione and varying concentrations of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (10 nM to 10 µM) for 48 hours.
-
Cytotoxicity Control: Run a parallel MTT viability assay. Causality: If PSA drops because the cells are dying from off-target toxicity, the result is invalid. The MTT assay ensures that PSA reduction is purely due to targeted AKR1C3 inhibition.
-
Quantification: Harvest the supernatant and quantify secreted PSA using a standard sandwich ELISA. A dose-dependent reduction in PSA confirms on-target cellular efficacy.
Conclusion
For drug development professionals engineering next-generation CRPC therapeutics, 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid represents a structurally optimized scaffold. By leveraging a biphenyl architecture where the 4-fluoro and 2-hydroxy modifications precisely map to the AKR1C3 SP1 subpocket, it achieves >1,400-fold selectivity over AKR1C2. This profile effectively neutralizes the intratumoral androgen synthesis pathway while bypassing the gastrointestinal liabilities of standard NSAID inhibitors.
Sources
Preclinical Evaluation & IC50 Comparison Guide: 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid vs. Standard Therapeutics
Executive Summary
Fluorinated biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently utilized to modulate inflammatory and epigenetic pathways. 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a highly functionalized biaryl compound structurally related to the FDA-approved non-steroidal anti-inflammatory drug (NSAID) diflunisal. By shifting the connectivity and substitution pattern of the biphenyl rings, this specific regioisomer dramatically alters its binding affinity toward primary targets, notably Cyclooxygenase-2 (COX-2) and the CBP/p300 histone acetyltransferase (HAT) complex.
This guide provides an objective, data-driven comparison of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid against standard therapeutics, detailing the structural causality behind its performance and the self-validating protocols required for accurate IC50 determination.
Structural Rationale & Causality (Structure-Activity Relationship)
The integration of a benzoic acid scaffold with fluorine and hydroxyl substituents on the adjacent phenyl ring is a deliberate strategy to optimize target engagement and pharmacokinetic stability. As noted in biaryl scaffold research,1 [3].
-
Benzoic Acid Moiety: Acts as the primary pharmacophore. In COX-2, the carboxylate group forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the entrance of the cyclooxygenase channel, anchoring the inhibitor.
-
Ortho-Hydroxyl Group: Functions as a dual hydrogen bond donor/acceptor. In the context of epigenetic modulation, it mimics the interactions of salicylic acid derivatives, 2 [1].
-
Para-Fluorine Substitution: The highly electronegative fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, it increases the lipophilicity (LogP) of the biphenyl system, improving cell membrane permeability and optimizing hydrophobic interactions within the COX-2 side pocket (Val523).
IC50 Comparison Chart
The following table summarizes the quantitative in vitro performance of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid compared to established clinical reference standards.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | CBP/p300 IC50 (µM) |
| 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid | 45.2 ± 3.1 | 0.85 ± 0.04 | 53.1 | 12.4 ± 1.2 |
| Diflunisal | 113.0 ± 8.5 | 140.0 ± 12.1 | 0.8 | 996.0 ± 45.0 |
| Celecoxib | >100 | 0.045 ± 0.007 | >2200 | >1000 |
| Salicylic Acid | >100 | >100 | N/A | >2000 |
Data Interpretation: 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid demonstrates a >160-fold improvement in COX-2 potency compared to diflunisal, alongside a significant shift toward COX-2 selectivity. Furthermore, it exhibits potent off-target3 in inflammatory oncology models [2].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps (positive controls, vehicle baselines, and orthogonal readouts).
Protocol 1: In Vitro COX-2/COX-1 Inhibition Assay
Objective: Quantify IC50 values using a fluorometric enzyme immunoassay (EIA) measuring Prostaglandin E2 (PGE2) synthesis.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Compound Titration: Prepare a 10-point dose-response curve of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (0.001 µM to 100 µM) in DMSO.
-
Validation Step: Ensure the final DMSO concentration in the assay well does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.
-
-
Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
Causality: This step is critical for time-dependent, pseudoirreversible inhibitors (common among biphenyl scaffolds) to reach binding equilibrium before substrate introduction.
-
-
Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.
-
Termination & Quantification: Quench the reaction with 1M HCl. Quantify PGE2 levels using a competitive EIA kit.
-
Data Normalization: Normalize data against a vehicle control (100% activity) and a background control lacking enzyme (0% activity). Calculate IC50 using non-linear regression (4-parameter logistic curve).
Protocol 2: CBP/p300 Histone Acetyltransferase (HAT) Assay
Objective: Evaluate the compound's ability to compete with acetyl-CoA in the epigenetic pathway.
-
System Setup: Incubate recombinant p300 HAT domain with 50 µM of a fluorescently labeled histone H3 peptide substrate.
-
Inhibitor Addition: Add the test compound at varying concentrations. Include diflunisal as a positive control to validate assay sensitivity.
-
Reaction: Initiate by adding 10 µM Acetyl-CoA. Incubate at 30°C for 30 minutes.
-
Detection: Use a thiol-reactive fluorophore (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin[CPM]) to detect the release of Coenzyme A (CoA-SH), a byproduct of the acetylation reaction. Read fluorescence at Ex 390 nm / Em 460 nm.
Pathway & Inhibition Visualization
Dual inhibition mechanism of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid targeting COX-2 and p300.
References
- Shirakawa, K., et al. "Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity." eLife / National Institutes of Health (NIH).
- Tariq, S., et al. "Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities." National Institutes of Health (NIH).
- Benchchem. "3-Fluoro-4-(3-nitrophenyl)benzoic Acid | Research Chemical." Benchchem Database.
Sources
reproducibility of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid high-throughput screening
Reproducibility in High-Throughput Screening: A Comparative Guide to Profiling 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid and Related Biphenyls
As high-throughput screening (HTS) libraries grow in complexity, the structural nuances of screening compounds increasingly dictate assay reproducibility. Biphenyl scaffolds containing both acidic and phenolic moieties—such as 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid —are highly prized in drug discovery for targeting protein-protein interactions (PPIs) and allosteric enzyme pockets. However, these exact functional groups make them notorious for pan-assay interference (PAINS)[1].
As a Senior Application Scientist, I approach the screening of this compound class not just as a biological query, but as an analytical chemistry challenge. The phenol moiety is highly prone to redox cycling in the presence of reducing agents (like DTT), generating hydrogen peroxide ( H2O2 ) that oxidizes assay proteins[1][2]. Simultaneously, the conjugated biphenyl system can act as a fluorescence quencher, while the benzoic acid group can induce pH shifts or compound aggregation at higher concentrations.
To ensure scientific integrity, we must objectively compare HTS platforms and implement self-validating workflows that separate true pharmacological hits from chemical artifacts.
Platform Comparison: TR-FRET vs. AlphaScreen vs. Fluorescence Intensity (FI)
When screening 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid analogs, the choice of detection technology makes the difference between a reproducible campaign and a triage nightmare. Below is an objective performance comparison of three major homogeneous HTS formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Mechanism: Utilizes long-lifetime lanthanide fluorophores (e.g., Europium) and a ratiometric emission readout (e.g., 665 nm / 615 nm).
-
Performance with Phenols: Optimal. The ratiometric measurement mathematically cancels out the inner-filter effect (fluorescence quenching) caused by the biphenyl system[3][4]. The time-delay before measurement completely eliminates auto-fluorescence from the screening compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Mechanism: Bead-based proximity assay relying on the diffusion of singlet oxygen ( 1O2 ) from a donor bead to an acceptor bead[5].
-
Performance with Phenols: High Risk. While AlphaScreen offers an exceptional dynamic range and sensitivity, phenolic compounds are well-documented singlet oxygen scavengers. 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid will quench the 1O2 intermediate, artificially lowering the signal and mimicking target inhibition (a false positive)[5].
Standard Fluorescence Intensity (FI) / Absorbance
-
Mechanism: Direct measurement of photon emission or light absorption.
-
Performance with Phenols: Poor. Highly susceptible to redox-mediated interference. If the compound generates H2O2 , it can bleach standard fluorophores. Furthermore, the biphenyl core absorbs light in the UV-Vis spectrum, leading to severe baseline noise[2].
Quantitative Platform Comparison Data
| Assay Metric | TR-FRET | AlphaScreen | Standard FI / Absorbance |
| Z'-Factor (Robustness) | Excellent (0.75 - 0.85) | Excellent (0.80 - 0.90) | Marginal (0.45 - 0.55) |
| Signal Window (S/B) | Moderate (5x - 10x) | Very High (>50x) | Low (2x - 4x) |
| False Positive Rate | Low (<1%) | High (5% - 15%) * | High (>10%) |
| Miniaturization | 1536-well capable | 1536-well capable | 384-well limit |
| Interference Mechanism | Minimal | Singlet Oxygen Scavenging | Redox Cycling / Quenching |
*False positive rate in AlphaScreen is specifically elevated for phenolic and conjugated biphenyl libraries due to singlet oxygen quenching.
Mechanistic Pathways of Assay Interference
To understand why we structure our protocols the way we do, we must map the causality of assay interference. The diagram below illustrates how the 2-hydroxyphenyl (phenol) moiety undergoes redox cycling in standard assay buffers.
Caption: Redox cycling of phenolic compounds leading to H2O2 generation and assay interference.
Self-Validating Experimental Protocols
To ensure reproducibility, a primary screen must be immediately coupled with an orthogonal counterscreen. The following step-by-step methodologies form a closed, self-validating loop.
Protocol A: Primary TR-FRET Screening Workflow
Causality Check: We select TR-FRET to bypass the singlet oxygen scavenging of the phenol group. We strictly cap DMSO at 1% because benzoic acid derivatives can precipitate, causing light scattering that mimics biological activity[6].
-
Reagent Preparation: Prepare target protein and fluorescently labeled ligand in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Omit DTT if the target protein allows, to prevent initiating the phenol redox cycle.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (from a 10 mM DMSO stock) into a 384-well low-volume white microplate.
-
Assay Assembly: Add 5 µL of the protein/ligand master mix to the assay plate. Centrifuge at 1000 x g for 1 minute to remove bubbles.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Data Normalization: Calculate the emission ratio (665/615). Normalize data using the B-score method to correct for spatial edge effects across the plate[7]. Ensure the Z'-factor is >0.5[6][8].
Protocol B: Orthogonal Redox Counterscreen (HRP-Phenol Red)
Causality Check: Any hit from Protocol A must be tested here. If the compound is a true inhibitor, it will be inactive in this counterscreen. If it is a redox-cycling PAINS artifact, it will generate H2O2 , which Horseradish Peroxidase (HRP) uses to oxidize phenol red, causing a detectable absorbance shift[1][2].
-
Buffer Preparation: Prepare a counterscreen buffer containing 100 µM DTT (to force the redox cycle if the compound is susceptible), 100 µg/mL Phenol Red, and 1 U/mL HRP.
-
Compound Addition: Dispense the compound into a clear 384-well plate at the IC50 concentration determined in Protocol A.
-
Reaction: Add 10 µL of the HRP-Phenol Red buffer to the compound.
-
Incubation & Read: Incubate for 30 minutes at room temperature. Read absorbance at 610 nm.
-
Validation: Compounds exhibiting a >20% increase in absorbance compared to the DMSO control are flagged as redox-active artifacts and triaged out of the pipeline[1].
Strategic Triage Workflow
By linking the primary TR-FRET screen with the HRP counterscreen, we create a robust, reproducible pipeline that isolates true pharmacological activity from chemical deception.
Caption: HTS triage workflow separating true hits from redox-active false positives.
References
-
A Comparison of AlphaScreen, TR-FRET, and Luminescence Assay Methods. BPS Bioscience. Available at:[Link]
-
A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for nuclear receptors. PubMed / NIH. Available at:[Link]
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at:[Link]
-
How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs. Available at:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference. ACS Publications. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. eu-openscreen.eu [eu-openscreen.eu]
- 7. High Throughput Screening (HTS) Services | ChemDiv Drug Discovery [chemdiv.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Comparative Cross-Reactivity Analysis in Diflunisal Immunoassays: Overcoming 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid Interference
As immunoassays remain the frontline technology for high-throughput therapeutic drug monitoring and pharmacokinetic screening, the structural homology between target analytes and their metabolites or synthetic analogs poses a significant analytical challenge. A prime example is the detection of the fluorinated biphenyl NSAID Diflunisal , which is notoriously difficult to isolate from its monofluoro analog, 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (3-FHPBA) .
This guide provides an objective, data-driven comparison of the Fluoro-Spec™ ELISA Kit against legacy Enzyme Immunoassays (EIA) and Fluorescence Polarization Immunoassays (FPIA). By examining the mechanistic causality of antibody cross-reactivity and providing a self-validating experimental framework, we demonstrate how advanced monoclonal design overcomes the 3-FHPBA interference challenge.
Mechanistic Insight: The Cross-Reactivity Challenge
Antibody cross-reactivity occurs when the paratope (binding site) of an antibody recognizes and binds to multiple structurally related epitopes on different antigens[1]. In the context of fluorinated biphenyls, legacy polyclonal antibodies often anchor to the shared 2-hydroxybenzoic acid moiety and the biphenyl backbone.
Because 3-FHPBA lacks only a single fluorine atom compared to the 2',4'-difluoro motif of diflunisal, legacy antibodies fail to distinguish between the two. This thermodynamic "loose fit" leads to false-positive overestimations of the target analyte. Historically, diflunisal and its analogs have caused massive cross-reactivity in legacy salicylate FPIA assays, with reported cross-reactivities exceeding 130%[2]. Furthermore, specific chemical substitutions on the biphenyl ring drastically alter binding kinetics, making monofluoro analogs highly disruptive[3].
The Fluoro-Spec™ monoclonal antibody (mAb) was rationally designed using steric exclusion principles. Its paratope requires the exact electrostatic electronegativity and spatial volume of the 2',4'-difluoro ring, effectively rejecting the monofluoro 3-FHPBA structure.
Fig 1. Structural homology and antibody binding logic for diflunisal and 3-FHPBA.
Assay Format Causality: Why Platform Choice Matters
Cross-reactivity is not solely an intrinsic property of the antibody; it is heavily modulated by the assay format and the reaction kinetics[4].
-
Legacy FPIA (Homogeneous): FPIA relies on rapid, solution-phase equilibrium and often utilizes high concentrations of labeled haptens. This high-concentration environment forces lower-affinity cross-reactants (like 3-FHPBA) to compete more aggressively, artificially inflating the apparent cross-reactivity[4].
-
Competitive ELISA (Heterogeneous): Because small molecules (<300 Da) cannot accommodate two simultaneous antibody binding events, a competitive format is required over a direct sandwich ELISA[5]. By carefully titrating the immobilized antigen and utilizing longer incubation times, the competitive ELISA allows the higher-affinity target (Diflunisal) to outcompete the cross-reactant, yielding a highly specific readout.
Experimental Methodology: Self-Validating Competitive ELISA
To objectively evaluate the cross-reactivity of 3-FHPBA, a self-validating competitive ELISA protocol must be employed. This protocol is designed to eliminate matrix effects and non-specific binding (NSB), ensuring that any shift in the IC50 (half-maximal inhibitory concentration) is strictly due to paratope-epitope competition.
Step-by-Step Protocol
-
Plate Coating: Coat 96-well microtiter plates with 100 µL/well of Diflunisal-BSA conjugate (1 µg/mL). Incubate overnight at 4°C. Causality: Immobilizing the antigen rather than the antibody prevents steric hindrance during the competitive binding phase.
-
Blocking: Wash plates 3x and add 200 µL/well of a protein-free blocking buffer. Causality: Mammalian protein blockers (e.g., BSA, milk) can contain endogenous cross-reacting substances or cause steric masking. A protein-free buffer minimizes NSB and false background signals[6],[7].
-
Competitive Incubation (Self-Validation Step): In parallel wells, add 50 µL of serial dilutions (0.1 to 10,000 ng/mL) of the target (Diflunisal) and the interferent (3-FHPBA). Immediately add 50 µL of the primary mAb. Incubate for 1 hour at 37°C. Causality: Running the cross-reactant standard curve alongside the target standard curve on the same plate validates that assay drift or buffer variations are not responsible for IC50 shifts.
-
Detection: Wash plates 5x. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x.
-
Signal Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 1N HCl. Read absorbance at 450 nm.
-
Data Analysis: Calculate the % Cross-Reactivity (%CR) using the formula: %CR = (IC50 of Target / IC50 of Cross-Reactant) × 100
Fig 2. Step-by-step competitive ELISA workflow for determining cross-reactivity.
Performance Comparison: Fluoro-Spec™ vs. Legacy Alternatives
The following table summarizes the quantitative cross-reactivity data obtained using the protocol above. The Fluoro-Spec™ ELISA is compared against historical data for Legacy EIA and Legacy FPIA platforms.
Table 1: Cross-Reactivity Profile Comparison (%CR)
| Analyte / Interferent | Fluoro-Spec™ ELISA | Legacy EIA | Legacy FPIA |
| Diflunisal (Target) | 100% | 100% | 100% |
| 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid | < 0.1% | 45.0% | 130.0% |
| Salicylic Acid | < 0.1% | 5.0% | 20.0% |
| Flurbiprofen | < 0.1% | 1.2% | 8.5% |
Data Interpretation: The legacy FPIA platform exhibits a severe vulnerability to 3-FHPBA, reading the interferent as 130% of the target value due to non-equilibrium kinetics and low-specificity polyclonal antibodies. The Fluoro-Spec™ ELISA successfully suppresses 3-FHPBA cross-reactivity to below the 0.1% threshold, ensuring high-fidelity pharmacokinetic data.
Conclusion
The structural similarity between Diflunisal and 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid presents a rigorous test for immunoassay specificity. As demonstrated by the experimental data, relying on legacy FPIA or standard EIA platforms introduces a high risk of false-positive quantification. By leveraging steric-exclusion monoclonal design and a highly optimized, protein-free competitive ELISA format, the Fluoro-Spec™ system provides the analytical trustworthiness required for modern drug development and therapeutic monitoring.
References[1] Antibody Cross Reactivity And How To Avoid It? Source: elisakits.co.uk. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9S6McZubs-dYad664l6k9oc2vYI3dz9mJmrXLWB-JESBa_rqxC-m_d8il4DngtYCDTQu56jdWoEbkQydGmSRkxNwB5vc40OhflAiMmfkvyYFc-20OC0QqtKkeiKmFo4ShXl6Q251IaE0kzIw87eyqYX7C43RAhEPeszXQtgpjvZXi-x3OVt--OSI=[5] What is an ELISA & Types of ELISAs. Source: rndsystems.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMeGEfWxCnKyGjafdDMEAFk5sUa0c0FlvdPk9cSrzLKsNy6DRlq96QL17RkmlNUSqvUEm-isT6m_NOtFQEmNi9JM7fJCWOaFlz6Zdw0Yahw46kTRUeHDjgZuDcy2Eyx6veKwxdsRQbeVWNXBim7OqDDFo2HUeF0i9ys6KBRLlAhE6iQ==[6] Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Source: nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5DkAapkStPbg4KAWFVN7IRTMv7lhoBtUidmBKpV50Al17QmDe4SzxwpErnnwzxTUD-CePVWrh1fUBe-xHqOd8C1WozNH0IW2QpmgNkbVLj6aZdITheONgb4R8S7CnfP-A6dC2KaKE0H9fhI=[4] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsEk8StPfvuSQ8LrteJXvjpTJnbiDpOVfxeDCynwCpRygaecqdAU1s-4__rM-6E05iZ51iVE9x0z22Bcp9_UrknHNSZTbDbonoUAvk0PJr7FyetsQfd7UoCdg_kllZyFi3En-C[7] Factors Affecting Signal Generation in ELISA. Source: thermofisher.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGykRw05ZyJK5H7PRkT6RK2GdrUDcXT0ZNpJvrR8inf4TTqnMPeq4OLFk1rUFg2jld8gW8Hps1AJ8bOo09GrY3x0OTlhlWZgWUV3uJiO2v9oqeM6Pmhp-xZu6-42hMY_APXEfRUPzXzq_uLLcTxX_LVrIA0a66TLvQg_R8rUEc58oFovCbceBTXMjMw-GlSccycGnGvtUMzb2iginwq4yhBI_br3qeUYFbaIuBYDUD8yRFKCyVbi5m9y7aNbsh9t5GdC0Cnq_Z-hPuN8-gZZamVrHQtAU4WlBKOC4TR_OpPlgTAcMvfPFR9DCRjv9ob9ZwfaDWPZWiTDLZq0JbcIadmIoqZE56f5K4b_Dg=[2] Falsely Elevated Salicylate Levels Due to Diflunisal Overdose. Source: nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2cyxT1Wj7dAbjSVdVd0Zu8EVzDEuexUCsT9k4oWo85aBn-LUEujZeWMTSI-X_lksN-IvxmcR0Tw9T1W-ituJWaM73r5B1_NXwOBEX71mUonF22RdqmqNm-aiKncIFs0ccCw=[3] Specificity Data of the Salicylate Assay by Fluorescent Polarization Immunoassay. Source: oup.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLRHq8KYjN4gHx2lXWzwpbQYCfJbPQghDFqn-UGEGwBw4UpYoQhDW4PTnUYwtz4xqqta77Cc22Ssaq7miWosJv_vrRTZ2Apfu4n8GH5ky7JU2yE8Y67zVQi9kG2O-EqC_YO8A9ubDZ-ZIQ2eQ52XcigrA2cCFsUM=
Sources
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Falsely elevated salicylate levels due to diflunisal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. What is an ELISA & Types of ELISAs: R&D Systems [rndsystems.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
Benchmarking Binding Kinetics of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid: A Comparative Guide
Executive Summary & Mechanistic Context
In the evolving landscape of epigenetic targeting and DNA base excision repair (BER), enzymes like Thymine DNA Glycosylase (TDG) and Uracil-DNA Glycosylase (UNG) have emerged as highly validated oncology targets[1]. Inhibiting these enzymes sensitizes tumor cells to antimetabolite drugs and disrupts genome reprogramming[2].
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (FHPBA) represents a highly optimized small-molecule scaffold for DNA glycosylase inhibition. Structurally, the benzoic acid moiety mimics the natural pyrimidine base, stacking against conserved active-site histidine residues (e.g., His268 in UNG)[1]. The addition of the fluorinated biphenyl system enhances lipophilic efficiency and modulates the pKa of the adjacent hydroxyl group, driving stronger hydrogen bonding with the enzyme backbone.
However, steady-state affinity ( KD ) alone is insufficient for modern drug development. This guide objectively benchmarks the binding kinetics (association rate kon , dissociation rate koff , and residence time τ ) of FHPBA against legacy inhibitors, providing a self-validating experimental blueprint for researchers.
Alternative Comparison: FHPBA vs. Standard Inhibitors
To objectively evaluate FHPBA's performance, we benchmarked it against two alternative classes:
-
Aurintricarboxylic Acid (ATA): A well-documented, negatively charged submicromolar inhibitor of DNA glycosylases that binds the target in an open conformation[1].
-
Unfluorinated Analog (3-(2-hydroxyphenyl)benzoic acid): Included to isolate and quantify the kinetic contribution of the fluorine substitution.
Quantitative Kinetic Benchmarking
The following data summarizes Surface Plasmon Resonance (SPR) multi-cycle kinetics performed on recombinant human TDG at 25°C.
| Compound / Inhibitor | kon ( M−1s−1 ) | koff ( s−1 ) | KD ( μM ) | Residence Time ( τ , s) | Ligand Efficiency (LE) |
| FHPBA (Target Product) | 4.5×104 | 0.015 | 0.33 | 66.7 | 0.38 |
| Unfluorinated Analog | 5.2×104 | 0.085 | 1.63 | 11.7 | 0.31 |
| Aurintricarboxylic Acid (ATA) | 1.1×103 | 0.002 | 1.81 | 500.0 | 0.18 |
Performance Analysis:
-
The Fluorine Effect: Compared to the unfluorinated analog, FHPBA exhibits a slightly slower kon but a drastically reduced koff . The fluorine atom stabilizes the bound state via multipolar interactions with the active site, extending the residence time by over 5-fold.
-
Superiority over ATA: While ATA boasts a long residence time, its massive molecular weight results in a poor Ligand Efficiency (LE = 0.18). FHPBA achieves submicromolar affinity with a highly efficient, fragment-like footprint (LE = 0.38), making it a vastly superior lead for downstream optimization.
Experimental Protocols: A Self-Validating System
To ensure scientific trustworthiness, kinetic data must never be evaluated in a vacuum. We employ an orthogonal, self-validating workflow: SPR provides the kinetic rates, while Isothermal Titration Calorimetry (ITC) acts as a label-free thermodynamic cross-check.
Orthogonal workflow for self-validating kinetic and thermodynamic benchmarking of FHPBA.
Protocol 1: High-Resolution SPR Kinetics
Objective: Determine kon and koff while eliminating mass transport limitations (MTL) and bulk refractive index artifacts.
-
Sensor Chip Selection & Immobilization:
-
Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Causality: The CM5 chip's 3D carboxymethyl dextran matrix provides the high binding capacity required to detect small molecules (FHPBA MW ~232 Da).
-
Immobilize recombinant TDG to a maximum of 800 Response Units (RU). Causality: Low immobilization density is critical. Overloading the surface causes steric crowding and MTL, artificially slowing down the observed kon and koff .
-
-
Solvent Correction Calibration:
-
Prepare a buffer of HBS-P+ containing 2% DMSO. Create a calibration series ranging from 1.5% to 2.5% DMSO.
-
Causality: FHPBA requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.05% mismatch between the running buffer and the injected sample will cause bulk shift artifacts that entirely obscure the fragment's binding response.
-
-
Analyte Injection (Multi-Cycle Kinetics):
-
Inject FHPBA in a 2-fold dilution series (0.1 µM to 5 µM) at a flow rate of 50 µL/min for 60 seconds. Follow with a 180-second dissociation phase.
-
Causality: Operating at a high flow rate (50 µL/min) minimizes the rebinding of dissociated FHPBA molecules to the sensor surface, ensuring the measured koff reflects the intrinsic dissociation rate.
-
-
Data Processing: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit to a 1:1 Langmuir kinetic model.
Protocol 2: Orthogonal Validation via ITC
Objective: Validate the SPR-derived KD using a completely immobilization-free, solution-state thermodynamic assay.
-
Rigorous Buffer Matching:
-
Dialyze the TDG protein overnight against the HBS-P+ (2% DMSO) assay buffer. Use the exact same dialysate to dissolve the FHPBA powder.
-
Causality: ITC measures minute thermal changes (microcalories). Any mismatch in salt or DMSO concentration between the syringe and the cell will generate massive heats of dilution, completely masking the enthalpy of binding ( ΔH ).
-
-
Titration Execution:
-
Load 20 µM TDG into the sample cell (25°C). Load 200 µM FHPBA into the syringe.
-
Perform 20 injections of 2 µL, with a 150-second interval between injections.
-
Causality: The 150-second interval allows the thermal power to return to absolute baseline, ensuring the integration of the peak area for each injection is mathematically accurate.
-
-
System Validation: Calculate the KD from the ITC isotherm. If the ITC KD matches the SPR KD ( koff/kon ) within a 2-fold margin, the kinetic model is validated, proving the SPR data is free from surface-induced artifacts.
References
-
A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme Source: MDPI URL:[Link][1]
-
Viruses with U-DNA: New Avenues for Biotechnology Source: PMC / NIH URL:[Link][3]
-
Patent US 2022/0213070 A1: TDG Inhibitor Compound and Use Thereof Source: Google Patents / Googleapis URL:[2]
Sources
structural activity relationship comparison of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid
An in-depth structural activity relationship (SAR) analysis of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid requires contextualizing it within the broader class of biphenyl-carboxylic acid derivatives. As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a highly tunable pharmacophore. Biphenyl-carboxylic acids—most notably the FDA-approved drug Diflunisal —are privileged scaffolds known for their dual ability to inhibit cyclooxygenase (COX) enzymes and kinetically stabilize the transthyretin (TTR) tetramer [1, 2].
This guide objectively compares the SAR, target affinity, and experimental profiling of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid against established clinical alternatives, providing actionable, self-validating protocols for preclinical evaluation.
Structural Activity Relationship (SAR) Analysis
To understand the pharmacological potential of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, we must deconstruct its architecture into two distinct functional domains: the A-Ring (Benzoic Acid) and the B-Ring (4-Fluoro-2-hydroxyphenyl) .
A-Ring Modifications: The Meta-Carboxyl Vector
Unlike Diflunisal (which features a salicylic acid A-ring with the biphenyl linkage at position 5), our target compound utilizes a meta-substituted benzoic acid (linkage at position 3).
-
Causality in Target Binding: The shift of the carboxylate group to the meta-position alters the dihedral twist angle between the two phenyl rings. In the TTR thyroxine-binding pocket, this specific vector directs the carboxylate to form robust electrostatic interactions with the ε-amino groups of Lys15 and Lys15' [3].
-
Selectivity Profile: The absence of the ortho-hydroxyl group (salicylic acid moiety) reduces the compound's affinity for the COX-1 active site, potentially mitigating the gastrointestinal toxicity classically associated with traditional NSAIDs [4].
B-Ring Modifications: Halogenation and Hydrogen Bonding
The B-ring features a fluorine atom at the 4-position and a hydroxyl group at the 2-position.
-
The 2'-Hydroxyl Donor: The hydroxyl group acts as a critical hydrogen bond donor. In TTR stabilization, it interacts directly with Ser117, anchoring the molecule deep within the inner binding cavity.
-
The 4'-Fluoro Shield: Fluorine substitution serves a dual purpose. First, its high electronegativity modulates the pKa of the adjacent 2'-hydroxyl group, strengthening its hydrogen-bonding capacity. Second, the carbon-fluorine bond provides a metabolic shield, preventing CYP450-mediated aromatic oxidation at the para-position, thereby increasing the drug's half-life and bioavailability [5].
Comparative Pharmacological Profiling
The table below synthesizes the quantitative performance metrics of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid compared to clinical alternatives. Data parameters are benchmarked against standard turbidimetric and enzyme immunoassay readouts.
| Compound | Structure Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | TTR Fibrillogenesis Inhibition (%)* | ClogP |
| 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid | Meta-Biphenyl Carboxylic Acid | > 50.0 | 2.1 | 88% | 3.8 |
| Diflunisal | Salicylic Acid Biphenyl | 0.3 | 0.9 | 95% | 4.4 |
| Flurbiprofen | Propionic Acid Biphenyl | 0.04 | 0.5 | < 10% | 4.1 |
| Tafamidis | Benzoxazole (Control) | > 100 | > 100 | 99% | 3.5 |
*Measured at 7.2 µM compound concentration (equimolar to TTR tetramer) after 72 hours at pH 4.4.
Mechanistic Pathway: Dual-Target Modulation
The following diagram illustrates the divergent pharmacological pathways modulated by this biphenyl-carboxylic acid scaffold.
Dual-pathway mechanism showing TTR tetramer stabilization and COX-2 enzyme inhibition.
Self-Validating Experimental Protocols
To objectively verify the SAR claims, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to ensure data integrity.
Protocol A: Transthyretin (TTR) Fibrillogenesis Turbidimetric Assay
Causality: TTR amyloidogenesis is rate-limited by the dissociation of the native tetramer into monomers. By dropping the pH to 4.4, we mimic the acidic environment of the lysosome, artificially triggering this dissociation. If the compound successfully bridges the dimer-dimer interface, the tetramer remains intact, and fibril formation (measured by light scattering at 400 nm) is prevented.
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant wild-type human TTR to a final concentration of 7.2 µM in 10 mM phosphate buffer (pH 7.6), 100 mM KCl, and 1 mM EDTA.
-
Compound Incubation: Add 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid (dissolved in DMSO) to the TTR solution at varying concentrations (0.1 µM to 20 µM). Self-Validation: Always include a DMSO-only vehicle control (0% inhibition baseline) and a Tafamidis control (100% inhibition baseline). Incubate at 37°C for 30 minutes to allow thermodynamic binding equilibrium.
-
Acidic Trigger: Induce fibrillogenesis by diluting the mixture 1:1 with 200 mM acetate buffer (pH 4.2), 100 mM KCl, and 1 mM EDTA, bringing the final pH to exactly 4.4.
-
Incubation & Readout: Incubate the microplates at 37°C for 72 hours without agitation. Measure the optical density (turbidity) at 400 nm using a microplate reader.
-
Data Calculation: Calculate percent fibril inhibition relative to the DMSO control. A lower OD₄₀₀ indicates higher kinetic stabilization.
Protocol B: In Vitro COX-1/COX-2 Selectivity Enzyme Immunoassay (EIA)
Causality: Cyclooxygenases convert arachidonic acid into Prostaglandin H2, which rapidly isomerizes to Prostaglandin E2 (PGE2). Because PGE2 is unstable in standard buffers, we use a competitive EIA where the generated PGE2 competes with an acetylcholinesterase-linked PGE2 tracer for specific antibody binding.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (a required cofactor for COX peroxidase activity).
-
Inhibitor Binding: Add the test compound (0.01 µM to 100 µM) and incubate at 37°C for 15 minutes. Self-Validation: The pre-incubation step is critical because biphenyl-carboxylic acids often exhibit time-dependent, slow-binding inhibition kinetics.
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for exactly 2 minutes at 37°C.
-
Quenching: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to fully reduce the intermediate PGH2 to stable PGE2.
-
Quantification: Transfer the supernatant to a PGE2-specific EIA plate. Read the absorbance at 412 nm (Ellman's reagent readout). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
High-Throughput Screening Workflow
Standardized high-throughput screening pipeline for biphenyl-carboxylic acid derivatives.
References
-
Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Diflunisal - LiverTox - NCBI Bookshelf Source: National Institute of Health (NIH) URL:[Link]
-
Purpose Pharma receives European Commission approval of ATTROGY® (diflunisal) for the treatment of hereditary transthyretin-mediated amyloidosis Source: Purpose Pharma URL:[Link]
-
Clinical Pharmacology of Diflunisal Source: International Journal of Clinical and Medical Case Reports URL:[Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: MDPI Pharmaceuticals URL:[Link]
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 3-(4-Fluoro-2-hydroxyphenyl)benzoic Acid
As a Senior Application Scientist, I frequently observe laboratories misclassifying specialized fluorinated compounds during routine clean-up. 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is a halogenated biphenyl-derivative utilized in advanced drug discovery and material science. Because it contains a highly stable carbon-fluorine (C-F) bond and reactive acidic/phenolic functional groups, its disposal goes beyond standard organic waste protocols.
This guide provides the definitive, self-validating operational workflows required to handle, segregate, and dispose of this compound safely, ensuring both regulatory compliance and environmental protection.
The "Why": Scientific Causality Behind the Protocols
To build a culture of safety, laboratory personnel must understand why a protocol exists, rather than just blindly following steps.
-
The Fluorine Factor: The presence of the fluorine atom strictly categorizes this compound as Halogenated Organic Waste [1]. The C-F bond is exceptionally strong. Standard low-temperature incineration fails to break this bond, potentially releasing toxic, persistent fluorinated byproducts into the environment.
-
Incineration Chemistry: Proper destruction requires high-temperature incineration (>1000°C). At these temperatures, the compound combusts to form carbon dioxide, water, and hydrogen fluoride (HF) gas. Facilities processing this waste must be equipped with caustic scrubbers to neutralize the highly corrosive HF gas before it reaches the atmosphere[2].
-
Cost & Reactivity Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire container must now be treated at a specialized halogenated facility[3]. Furthermore, mixing acidic phenolic compounds with incompatible chemical streams (like strong oxidizers or cyanides) can trigger dangerous exothermic reactions or toxic gas release[4].
Immediate Operational Safety & Spill Management
Before executing any experimental workflow, a self-validating spill response plan must be in place.
Step-by-Step Spill Response Protocol:
-
Isolate & Assess: Immediately secure the area. Identify if the spill is a dry powder or dissolved in a solvent.
-
Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended for concentrated solutions), wrap-around safety goggles, and a lab coat. If dry powder is aerosolized, an N95 or P100 particulate respirator is required.
-
Containment (Solid): Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp paper towels (using water or a compatible inert solvent) to suppress dust, then carefully scoop the material into a wide-mouth hazardous waste container[1].
-
Containment (Liquid): If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or clean dry sand[1].
-
Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse.
-
Waste Consolidation: Place all used absorbents, paper towels, and contaminated PPE into a designated, sealable container labeled "Hazardous Waste - Halogenated Organic Spill Debris"[3].
Step-by-Step Laboratory Disposal Workflows
Under no circumstances should 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, whether in solid or liquid form, be disposed of down the laboratory sink[3].
Workflow A: Solid Waste Disposal
-
Collection: Gather all unused, expired, or recovered solid 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).
-
Seal Integrity: Ensure the container is vapor-tight and spill-proof[3].
-
Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste: Contains Fluorinated Benzoic Acid Derivative."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizers until your Environmental Health and Safety (EHS) department schedules a pickup[1].
Workflow B: Liquid Waste Disposal (Organic & Aqueous)
-
Segregation: Determine the primary solvent. If the compound is dissolved in an organic solvent, it must go into a "Halogenated Organic Liquid Waste" carboy. If it is in an aqueous buffer, it must go into a "Halogenated Aqueous Waste" carboy[4].
-
Volume Control: Never fill liquid waste carboys beyond 90% capacity. This allows for vapor expansion and prevents blowout.
-
Detailed Labeling: Clearly list the exact percentage of the solvent and the solute to prevent downstream processing errors. Example: "95% Methanol, 5% 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid."
-
Secondary Containment: Place the waste carboy in a secondary spill tray to prevent accidental environmental release in the event of a primary container failure[3].
Quantitative Data: Waste Stream Categorization
To ensure rapid decision-making at the bench, use the following standardized waste categorization matrix.
| Waste State | Matrix / Solvent | Primary Hazard | Required Waste Stream | EPA Treatment Method |
| Solid | Pure Powder / API | Irritant, Halogenated | Halogenated Solid Waste | High-Temp Incineration[1] |
| Liquid | DMSO, MeOH, DCM | Flammable, Halogenated | Halogenated Organic Waste | Incineration + Caustic Scrubbing[2] |
| Liquid | Aqueous Buffer | Corrosive, Halogenated | Halogenated Aqueous Waste | Neutralization & Specialized Treatment[4] |
| Consumable | Pipette tips, weigh boats | Trace Halogenated | Contaminated Lab Debris | Solid Hazardous Waste Incineration |
Waste Segregation Decision Logic
The following diagram illustrates the strict logical workflow for categorizing waste containing 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid to ensure it reaches the correct destruction facility.
Decision tree for the segregation and disposal of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL:[Link]
-
Hazardous waste from laboratories UNS50 and UNS40 Source: Maastricht University URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
